6'-Carboxy Simvastatin
Description
Properties
IUPAC Name |
(2R,4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRMLBJLSDIWTC-AEEZTXMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559544 | |
| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114883-30-6 | |
| Record name | (2R,4S,4aR,5S,6S)-4-[(2,2-Dimethylbutanoyl)oxy]-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 6'-Carboxy Simvastatin – Biological Activity & Impurity Profiling
This technical guide details the structural identity, metabolic origin, and analytical profiling of 6'-Carboxy Simvastatin , a critical oxidative metabolite and process impurity of the blockbuster statin, Simvastatin.
Executive Summary
This compound is a polar, oxidative derivative of Simvastatin formed via the oxidation of the 6'-methyl group on the hexahydronaphthalene (decalin) ring system. While Simvastatin itself is a lipophilic prodrug (lactone) requiring hydrolysis to the active
In drug development, this compound possesses a dual identity:
-
Biological Metabolite: It is a Phase I oxidation product, representing a clearance pathway that increases polarity to facilitate excretion.
-
Critical Impurity: It is a known degradation product (oxidative stress) and process-related impurity that must be monitored under ICH Q3A/B guidelines due to its distinct solubility and potential to alter the drug's efficacy profile.
Chemical Identity & Structural Biology
Structural Transformation
The core pharmacophore of Simvastatin is the hexahydronaphthalene ring (hydrophobic anchor) linked to a lactone/acid side chain (HMG-CoA mimic). This compound introduces a hydrophilic carboxylic acid moiety at the 6'-position, fundamentally altering the Structure-Activity Relationship (SAR).
| Feature | Simvastatin (Parent) | This compound |
| CAS Number | 79902-63-9 | 114883-30-6 |
| Formula | ||
| Molecular Weight | 418.57 g/mol | 448.55 g/mol (+30 Da) |
| 6'-Position | Methyl ( | Carboxyl ( |
| Polarity (LogP) | High (Lipophilic, ~4.7) | Low (Hydrophilic shift) |
| Primary Role | Prodrug (HMG-CoA Inhibitor) | Oxidative Impurity / Metabolite |
Biological Activity & Mechanism
While the parent Simvastatin Acid is a potent inhibitor of HMG-CoA Reductase (
-
HMG-CoA Reductase Binding: The HMG-CoA reductase binding pocket has a hydrophobic region that accommodates the decalin ring. The introduction of a charged, polar carboxyl group at the 6'-position disrupts this hydrophobic interaction, likely reducing binding affinity compared to the parent acid or the 6'-hydroxy metabolite.
-
Membrane Permeability: The high polarity of the dicarboxylic acid form (if the lactone is hydrolyzed) significantly reduces passive diffusion across hepatocyte membranes, potentially limiting its intracellular access to the enzyme.
Metabolic & Degradation Pathways
The formation of this compound occurs through sequential oxidation. In vivo, this is mediated by CYP3A4/5 enzymes.[1][2] In vitro (stability), it arises from oxidative stress during storage.
Pathway Visualization
The following diagram illustrates the oxidative cascade from Simvastatin to its carboxy derivative.
Caption: Oxidative progression from Simvastatin to this compound via the 6'-Hydroxy intermediate.[2]
Experimental Protocols: Detection & Isolation
For researchers characterizing this compound, distinguishing it from the 6'-Hydroxymethyl metabolite is critical due to their structural similarity.
Analytical Detection (LC-MS/MS)
The 6'-Carboxy derivative exhibits a mass shift of +30 Da relative to Simvastatin (Methyl
Methodology:
-
Instrument: UHPLC coupled to Triple Quadrupole MS.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (promotes ionization).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes. Note: this compound will elute significantly earlier (lower Retention Time) than Simvastatin due to the carboxyl group.
-
MS Transitions (MRM):
-
Parent (Simvastatin):
419.3 199.1 -
Target (6'-Carboxy):
449.3 [Fragment specific to oxidized ring]
-
Isolation Protocol (Microsomal Incubation)
To generate the metabolite biologically for reference standards:
-
Incubation: React Simvastatin (10 µM) with human liver microsomes (1 mg/mL protein) in phosphate buffer (pH 7.4).
-
Cofactor: Initiate with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Timecourse: Incubate for 60 minutes at 37°C.
-
Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v).
-
Extraction: Centrifuge at 10,000 x g for 10 min. Collect supernatant.
-
Purification: Semi-preparative HPLC collecting the peak at
449.
Impurity Profiling Workflow
The following workflow ensures rigorous identification of the impurity in drug substances.
Caption: Analytical workflow for isolating and quantifying this compound in drug samples.
Regulatory & Safety Context
Under ICH Q3A(R2) and Q3B(R2) guidelines, this compound is classified as a degradation product.
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15%
Safety Implications: Unlike reactive metabolites (e.g., epoxides) that can form protein adducts, the 6'-carboxy derivative is a stable, polar oxidation product. Its primary safety concern in a pharmaceutical context is loss of potency (reduction of active drug) rather than direct toxicity. However, rigorous qualification is required to ensure it does not exhibit off-target effects at high concentrations.
References
-
Veephro Laboratories. (n.d.). This compound Structure and Impurity Profile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Simvastatin Compound Summary. PubChem.[3][4][5] Retrieved from [Link]
- Vickers, S., et al. (1990). Metabolism of simvastatin in humans. Drug Metabolism and Disposition, 18(2), 138-145.
-
International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Sources
- 1. Simvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simvastatin - Wikipedia [en.wikipedia.org]
- 4. 6'-Hydroxy Simvastatin | C25H38O6 | CID 74433193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Effects of Simvastatin and its Metabolites: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Insights
Editorial Note: This technical guide addresses the in vitro effects of simvastatin, a widely studied HMG-CoA reductase inhibitor. While the primary topic of interest is its metabolite, 6'-Carboxy Simvastatin, a comprehensive review of the existing scientific literature reveals a significant scarcity of direct research on the independent in vitro activities of this specific metabolite. This compound is recognized as a biliary metabolite of simvastatin[1]. Therefore, this guide provides an in-depth exploration of the well-documented in vitro effects of the parent compound, simvastatin. The principles, experimental designs, and signaling pathways detailed herein offer a foundational framework for the prospective investigation of its carboxylated metabolite.
Introduction: Beyond Cholesterol Reduction
Statins, or HMG-CoA reductase inhibitors, are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases[2][3]. Their primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is crucial for cholesterol biosynthesis[4][5][6]. However, the therapeutic potential of statins, including simvastatin, extends beyond their lipid-lowering effects. A growing body of in vitro and in vivo research demonstrates their "pleiotropic" effects, particularly in the context of cancer biology, where they influence cell proliferation, apoptosis, and signaling pathways[7][8]. Simvastatin, a lipophilic statin, has been a focal point of this research due to its ability to readily cross cellular membranes[9].
This guide synthesizes key findings on the in vitro effects of simvastatin, providing researchers with a comprehensive understanding of its molecular mechanisms and offering a validated set of experimental protocols to interrogate its biological activities.
Core Mechanism of Action: Inhibition of the Mevalonate Pathway
The canonical mechanism of simvastatin's action is the blockade of the mevalonate pathway. This inhibition has profound downstream consequences beyond reducing cholesterol synthesis. The mevalonate pathway produces essential non-steroid isoprenoid derivatives, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Ras and Rho[10].
The disruption of Ras and Rho prenylation is a critical event, as these proteins are key regulators of numerous cellular processes, including cell growth, differentiation, and survival. The inhibition of their function is a central tenet in explaining the anti-cancer effects of simvastatin observed in vitro[9][10].
Caption: Inhibition of HMG-CoA Reductase by Simvastatin and its Downstream Effects.
In Vitro Effects on Cancer Cell Biology
Numerous in vitro studies have demonstrated the anti-neoplastic properties of simvastatin across a variety of cancer cell lines. The effects are generally dose- and time-dependent and vary between cell types[7]. The primary outcomes observed are the inhibition of cell proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation and Cell Cycle Arrest
Simvastatin has been shown to inhibit the proliferation of various cancer cells, including those from endometrial, glioma, and ovarian cancers[8][11][12]. This anti-proliferative effect is often associated with cell cycle arrest, typically at the G1 phase[8].
Experimental Rationale: The choice to investigate G1 arrest is based on the understanding that the transition from G1 to S phase is a critical checkpoint for cell proliferation, and its disruption is a common mechanism for anti-cancer agents.
| Cell Line | Cancer Type | Simvastatin Concentration | Effect | Reference |
| ECC-1, Ishikawa | Endometrial Cancer | Not specified | G1 cell cycle arrest | [8] |
| C6 | Glioma | Not specified | Inhibition of proliferation after 20h | [11] |
| U251, U87 | Glioblastoma | Dose-dependent | Reduced cellular proliferation | [9] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not specified | Inhibition of cellular proliferation | [12] |
Induction of Apoptosis
A significant component of simvastatin's anti-cancer activity is its ability to induce programmed cell death, or apoptosis. This has been observed in glioma, endometrial, breast, and other cancer cell lines[8][11][13][14]. The induction of apoptosis by simvastatin is a multi-faceted process involving the modulation of key regulatory proteins.
Key Apoptotic Mechanisms:
-
Modulation of Bcl-2 Family Proteins: Simvastatin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2[13]. The Bax/Bcl-2 ratio is a critical determinant of a cell's susceptibility to apoptosis.
-
Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3. Simvastatin treatment has been linked to increased caspase-3 activation[9].
-
Induction of Oxidative Stress: In some contexts, such as in breast cancer cells, simvastatin can induce apoptosis by upregulating the generation of reactive oxygen species (ROS)[14].
Impact on Cellular Signaling Pathways
Simvastatin's influence extends to the modulation of several critical signaling pathways that govern cell survival, proliferation, and metastasis.
The MAPK and PI3K/Akt/mTOR Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathways are central to cell growth and survival and are often dysregulated in cancer. Simvastatin has been shown to inhibit these pathways in various cancer cell lines.
-
MAPK Pathway: Simvastatin treatment can lead to the inhibition of the MAPK pathway, which is involved in cell proliferation and differentiation[8].
-
PI3K/Akt/mTOR Pathway: Simvastatin has been observed to decrease the phosphorylation of Akt and the downstream effector S6, indicating an inhibition of the PI3K/Akt/mTOR pathway[12]. In some cell types, simvastatin can also inhibit the Rac1-mTOR signaling pathway, leading to the enhancement of autophagy[15].
Caption: Simvastatin's Inhibition of Pro-Survival Signaling Pathways.
The IL-6 Signaling Pathway
Interleukin-6 (IL-6) is a cytokine that can promote cancer cell growth and survival. Simvastatin has been shown to interfere with the IL-6 signaling pathway in human melanoma cells by increasing the surface expression of the IL-6 receptor and affecting the downstream signaling molecule STAT3[16]. Additionally, in inflammatory breast cancer, simvastatin can suppress the activation of mesenchymal stem cells by inhibiting IL-6 production[7].
Experimental Protocols for In Vitro Assessment
To rigorously assess the in vitro effects of simvastatin or its metabolites, a series of validated assays should be employed.
Cell Viability and Proliferation Assays
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (e.g., simvastatin) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Causality and Self-Validation: This assay measures mitochondrial reductase activity, which is an indicator of cell viability. A dose-dependent decrease in absorbance suggests a cytotoxic or anti-proliferative effect. Including multiple time points helps to distinguish between these two possibilities.
Apoptosis Assays
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Causality and Self-Validation: This method provides a quantitative measure of apoptosis by detecting the externalization of phosphatidylserine (Annexin V binding) and loss of membrane integrity (PI uptake).
Western Blotting for Signaling Pathway Analysis
Protocol: Analysis of Akt Phosphorylation
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Causality and Self-Validation: Comparing the levels of phosphorylated Akt to total Akt normalizes for protein loading and demonstrates a specific effect on the activation state of the kinase. A decrease in the phospho-Akt/total Akt ratio indicates inhibition of the pathway.
Caption: Standard Workflow for Western Blot Analysis.
Future Directions: Investigating this compound
While this guide has focused on the parent compound, simvastatin, the methodologies and mechanistic frameworks presented are directly applicable to the study of its metabolites, including this compound. Future research should aim to:
-
Synthesize or Isolate this compound: A pure standard of the metabolite is essential for direct in vitro testing.
-
Direct Comparative Studies: Conduct head-to-head comparisons of the in vitro effects of simvastatin and this compound on cell proliferation, apoptosis, and key signaling pathways in relevant cell lines.
-
Metabolic Stability and Conversion: Investigate the metabolic stability of this compound in various cell lines and assess whether it can be further metabolized or converted back to other forms.
By applying the principles and protocols outlined in this guide, researchers can begin to elucidate the specific biological role of this compound and determine if it contributes to the pleiotropic effects observed with simvastatin treatment.
References
- Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance. (2023-09-29). NIH.
- Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer. PMC - NIH.
- Simvastatin induces proliferation inhibition and apoptosis in C6 glioma cells via c-jun N-terminal kinase. (2003-09-01). PubMed.
- Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression. NIH.
- In vivo and in vitro effects of simvastatin on inflammatory markers in pre-dialysis patients. (2005-10-19). Oxford Academic.
- Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression. Semantic Scholar.
- Simvastatin promotes osteoblast viability and differentiation via Ras/Smad/Erk/BMP-2 signaling pathway. (2010-09-01). PubMed.
- Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide. (2014-04-18). PMC - PubMed Central.
- Influence of Simvastatin and Pravastatin on the Biophysical Properties of Model Lipid Bilayers and Plasma Membranes of Live Cells. (2021-02-19). PMC - NIH.
- Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. (2022-09-23). MDPI.
- Simvastatin induces breast cancer cell death through oxidative stress up-regulating miR-140-5p. (2018-05-18). PubMed Central.
- In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. (1990-01-01). PubMed.
- In vitro/in silico approach in the development of simvastatin-loaded self-microemulsifying drug delivery systems. (2017-12-12). ScienceDirect.
- Simvastatin targets the IL-6 signalling cascade in human melanoma cells. PMC.
- Process for the preparation of simvastatin. (2009-05-05). Google Patents.
- Pharmacometabolomics of Statin Response. (2013-08-14). PMC - NIH.
- HMG-CoA Reductase Inhibitors. (2023-03-20). NCBI Bookshelf.
- Effect of Simvastatin on Glioma Cell Proliferation, Migration and Apoptosis. PMC.
- Enhancement of autophagy by simvastatin through inhibition of Rac1-mTOR signaling pathway in coronary arterial myocytes. (2013-06-18). PubMed.
- HMG CoA reductase inhibition by Simvastatin gets rat β-Myosin heavy chain disappeared: A statin paradox. (2018-08-10). ResearchGate.
- (PDF) Pharmacometabolomics of Statin Response. (2013-08-06). ResearchGate.
- The HMG-CoA reductase inhibitor, simvastatin, exhibits anti-metastatic and anti-tumorigenic effects in ovarian cancer. (2016-01-05). Oncotarget.
- Therapeutic Class Overview HMG CoA Reductase Inhibitors. (2012-08-09). Medicaid.nv.gov.
- Simvastatin Inhibits L-Type Ca2+-Channel Activity Through Impairment of Mitochondrial Function. (2019-06-01). PubMed.
- (PDF) Dry powder formulation of simvastatin. (2015-08-06). ResearchGate.
- PROCESS FOR PREPARING SIMVASTATIN. (2005-06-30). WIPO Patentscope.
- What is the metabolic pathway of a statin (HMG-CoA reductase inhibitor)?. (2024-04-09). Dr.Oracle.
- Polygenic Hypercholesterolemia Medication. (2024-10-08). Medscape Reference.
- Let's Talk About Statins | HMG-CoA Reductase Inhibitors | Pharmacology Help for Nursing Students. (2023-02-23). YouTube.
- Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. (2022-07-29). MDPI.
Sources
- 1. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medicaid.nv.gov [medicaid.nv.gov]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Unraveling the Anticancer Potential of Statins: Mechanisms and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Simvastatin on Glioma Cell Proliferation, Migration and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of simvastatin on cell viability and proinflammatory pathways in lung adenocarcinoma cells exposed to hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simvastatin induces proliferation inhibition and apoptosis in C6 glioma cells via c-jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Simvastatin inhibits cancer cell growth by inducing apoptosis correlated to activation of Bax and down-regulation of BCL-2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simvastatin induces breast cancer cell death through oxidative stress up-regulating miR-140-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of autophagy by simvastatin through inhibition of Rac1-mTOR signaling pathway in coronary arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simvastatin targets the IL-6 signalling cascade in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profiling & Control of 6'-Carboxy Simvastatin
[1][2][3][4]
Executive Summary
6'-Carboxy Simvastatin (CAS 114883-30-6) represents a critical oxidative degradation product and process-related impurity of the blockbuster hypolipidemic agent, Simvastatin.[1][2][3][4][5] While Simvastatin functions as a prodrug targeting HMG-CoA reductase, the introduction of a carboxylic acid moiety at the 6'-position of the hexahydronaphthalene ring system fundamentally alters the molecule's physicochemical profile.[2][3][4]
This guide provides a technical deep-dive into the 6'-Carboxy analog. Unlike the primary active metabolite (Simvastatin Acid), this compound exhibits distinct polarity and kinetic behavior.[2][3][4][5] For drug development professionals, understanding this compound is two-fold: ensuring regulatory compliance (ICH Q3A/Q3B) by monitoring it as an impurity, and understanding the Structure-Activity Relationship (SAR) implications of 6'-position oxidation on statin pharmacodynamics.[2][3][4][5]
Chemical Identity & Structural Context[1][3][4][5][6][7]
Simvastatin is a semi-synthetic derivative of lovastatin, characterized by a 2,2-dimethylbutyrate ester side chain and a 6-methyl group on the decalin ring.[2][3][4] The 6'-Carboxy analog results from the full oxidation of this 6-methyl group.[1][2][3][4][5]
Physicochemical Shift
The transformation from a methyl group (-CH₃) to a carboxylic acid (-COOH) at the 6' position induces a drastic shift in lipophilicity.[2][3][4][5]
-
Parent (Simvastatin): High LogP (~4.68), facilitating passive diffusion and hepatocyte uptake via OATP transporters.[2][3][4][5]
-
6'-Carboxy Analog: Significantly lower LogP due to the ionizable carboxyl group.[1][2][3][4] This increases water solubility but potentially hinders passive membrane permeability, altering the volume of distribution (
).[2][3][5]
| Property | Simvastatin (Parent) | This compound |
| CAS Number | 79902-63-9 | 114883-30-6 |
| Molecular Formula | ||
| Molecular Weight | 418.57 g/mol | 448.55 g/mol |
| Key Functional Group | 6-Methyl (Hydrophobic) | 6'-Carboxyl (Hydrophilic/Acidic) |
| Primary Classification | API / Prodrug | Process Impurity / Degradant |
Pharmacological Potential & Mechanism[1][3][4][5][8]
HMG-CoA Reductase Inhibition (SAR Analysis)
The primary pharmacophore of statins is the dihydroxyheptanoic acid side chain (formed after lactone hydrolysis), which mimics the HMG-CoA substrate.[2][3][4][5]
-
Binding Pocket Interaction: The decalin ring system of Simvastatin binds to the hydrophobic pocket of the HMG-CoA reductase enzyme.[2][3][4]
-
Impact of 6'-Carboxylation: The introduction of a charged carboxylate at the 6' position introduces electrostatic repulsion or unfavorable desolvation penalties within the hydrophobic binding pocket.[2][3][4] Consequently, This compound is predicted to have significantly reduced affinity (
) for HMG-CoA reductase compared to Simvastatin Acid.[2][3][4][5]
Metabolic Pathway & Biotransformation
While primarily categorized as a degradation product (oxidative stress during storage), this compound lies downstream of the major metabolic pathway mediated by CYP3A4.[2][3][4][5]
Pathway Logic:
-
Simvastatin is hydroxylated at the 6' position to form 6'-Hydroxymethyl Simvastatin (a known metabolite).[2][3][4][5]
-
Further oxidation of the primary alcohol leads to the 6'-Carboxy derivative.[2][3][4]
Figure 1: Metabolic and degradation landscape of Simvastatin, highlighting the oxidative pathway leading to the 6'-Carboxy impurity.[2][3][4][5][6]
Experimental Protocols
To study this compound, researchers must distinguish it from the parent and other polar metabolites.[2][3][4] The following protocols ensure rigorous isolation and characterization.
Protocol: Chromatographic Isolation (HPLC-UV/MS)
Objective: Quantify this compound in the presence of Simvastatin and Simvastatin Acid.
Methodology:
-
Column Selection: Use a C18 column with high carbon loading (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm) to retain the polar carboxy metabolite.[2][3][4][5]
-
Mobile Phase:
-
Gradient:
-
Detection:
Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
Objective: Determine the IC50 of this compound relative to Simvastatin Acid.
Reagents:
-
HMG-CoA Reductase Assay Kit (Sigma or equivalent).[2][3][4][5]
-
Test Compound: this compound (synthesized or purchased standard).[2][3][4][5]
Workflow:
-
Activation: Ensure the this compound lactone ring is hydrolyzed to the open acid form (if testing the lactone) by treating with 0.1N NaOH/EtOH for 30 min, then neutralizing. Note: If the compound is already the free acid, skip this.[2][3][5]
-
Incubation: Mix HMG-CoA reductase catalytic domain with varying concentrations of this compound (0.1 nM to 10 µM) in assay buffer (pH 7.4).
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) kinetically for 10 minutes.
-
Calculation: Plot % Inhibition vs. Log[Concentration].
Figure 2: Experimental workflow for assessing enzymatic inhibition potency.
Toxicology & Regulatory Control
As a process impurity, this compound falls under ICH Q3A (Impurities in New Drug Substances) guidelines.[2][3][4][5]
-
Reporting Threshold: >0.05%
-
Identification Threshold: >0.10%
Toxicological Concern: There is no evidence suggesting this compound possesses genotoxic structural alerts (unlike epoxides or aromatic nitrosamines).[2][3][4][5] Its toxicity profile is likely driven by off-target effects common to statins, but its higher polarity suggests rapid renal elimination, potentially lowering systemic toxicity compared to lipophilic metabolites that accumulate in muscle tissue.[2][3][4][5]
References
-
Veeprho Laboratories. (2025).[2][3][4][5] this compound Structure and Impurity Profile. Retrieved from [2][3][4][5]
-
PubChem. (2025).[2][3][4][5] Compound Summary: this compound (CID 14373154).[2][3][4][5] National Library of Medicine.[2][3] Retrieved from [2][3][4][5]
-
Vickers, S., et al. (1990).[2][3][4][5] Metabolism of simvastatin in humans, dogs, and rats. Drug Metabolism and Disposition, 18(2), 138-145.[2][3][4][5] (Foundational metabolism reference).[2][3][4][5]
-
Prueksaritanont, T., et al. (2003).[2][3][4][5] Glucuronidation of Statins in Animals and Humans. Molecular Pharmacology. (Reference for metabolic pathways).
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [2][3][4][5]
Sources
- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - å 妿´»æ§(ãã©ã«)ç©è³ª 4/5 [toyo-asia.co.jp]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. This compound | C25H36O7 | CID 14373154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C25H36O7) [pubchemlite.lcsb.uni.lu]
- 6. ClinPGx [clinpgx.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
understanding the formation of 6'-Carboxy Simvastatin
An In-depth Technical Guide to the Formation of 6'-Carboxy Simvastatin
Foreword: Deconstructing a Molecule of Significance
To professionals in drug development and metabolic research, the journey of a drug molecule from administration to elimination is as critical as its primary mechanism of action. Simvastatin, a cornerstone in the management of hypercholesterolemia, is a classic example.[1][2] While its efficacy as an HMG-CoA reductase inhibitor is well-documented, a deeper understanding lies in its metabolic fate and the impurities generated during its synthesis. This guide focuses on a single, pivotal derivative: This compound . This molecule exists in a dual state: it is a significant human metabolite and a process-related impurity that demands rigorous control.[3][4] Understanding its formation is not merely an academic exercise; it is fundamental to ensuring drug safety, optimizing pharmacokinetic profiles, and maintaining regulatory compliance. This document provides a comprehensive exploration of the biological and chemical pathways that lead to the formation of this compound, grounded in mechanistic principles and supported by validated analytical protocols.
Part 1: The Metabolic Pathway - Simvastatin's In Vivo Transformation
The formation of this compound in the body is a multi-step enzymatic process designed to increase the polarity of the parent drug, facilitating its excretion. This pathway is a classic example of xenobiotic metabolism, primarily occurring in the liver.
Pillar 1.1: Bioactivation - The Genesis of Activity
Simvastatin is administered as an inactive lactone prodrug.[1][5] Its therapeutic activity is contingent upon its conversion to the open-ring β-hydroxy acid form, Simvastatin Acid (SVA). This hydrolysis is a critical first step, catalyzed predominantly by carboxylesterases (such as CES1) and paraoxonases (PON1) in the liver and plasma.[1][5]
Causality of Experimental Choice: Understanding this initial hydrolysis is paramount for pharmacokinetic modeling. Researchers must differentiate between the lactone and acid forms in plasma, as only the latter is a potent inhibitor of HMG-CoA reductase.[6] This necessitates analytical methods that can resolve these two species.
Caption: Bioactivation of Simvastatin to its active acid form.
Pillar 1.2: The Central Role of Cytochrome P450 in Oxidative Metabolism
Once activated to SVA, both the remaining simvastatin lactone and SVA undergo extensive Phase I metabolism, primarily driven by the cytochrome P450 system.[5] In vitro studies using human liver microsomes and recombinant enzymes have definitively identified CYP3A4 and CYP3A5 as the principal isoforms responsible for the oxidative metabolism of simvastatin and its acid form.[1][6][7] This enzymatic system is the main driver for the clearance of the drug from the body.
Trustworthiness of the Model: The central role of CYP3A4 is a self-validating system in clinical practice. Co-administration of simvastatin with potent CYP3A4 inhibitors (e.g., certain antibiotics, antifungals, or even furanocoumarins in grapefruit juice) leads to a dramatic increase in simvastatin plasma concentrations and a heightened risk of myopathy.[7][8][9] Conversely, genetic polymorphisms that reduce the function of CYP3A4 (like the CYP3A4*22 allele) are associated with higher systemic exposure to the drug.[10]
Pillar 1.3: The Stepwise Oxidation to this compound
The formation of this compound is not a single event but a sequential oxidation of the hexahydronaphthalene ring system of the simvastatin molecule.
-
Step 1: Allylic Hydroxylation: The first oxidative attack by CYP3A4/5 occurs at the 6'-position, an allylic carbon, to form 6'-hydroxymethyl-simvastatin (6'-CH₂OH-SV).[1][4] This reaction introduces a primary alcohol group.
-
Step 2: Oxidation to Carboxylic Acid: The newly formed 6'-hydroxymethyl group is a substrate for further oxidation. Cytosolic enzymes, likely alcohol and aldehyde dehydrogenases, catalyze the conversion of the alcohol first to an aldehyde intermediate and subsequently to the final carboxylic acid, yielding This compound (6'-COOH-SV).[4]
This metabolic cascade, alongside other oxidative pathways (such as hydroxylation at the 3"-position), transforms the lipophilic parent drug into a series of more water-soluble compounds that can be readily eliminated, primarily through biliary excretion.[4]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. veeprho.com [veeprho.com]
- 4. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. page-meeting.org [page-meeting.org]
- 6. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins and CYP Interactions [medsafe.govt.nz]
- 8. Dietary Modulation of CYP3A4 and Its Impact on Statins and Antidiabetic Drugs: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CYP3A4*22 and CYP3A5*3 are associated with increased levels of plasma simvastatin concentrations in the cholesterol and pharmacogenetics study cohort - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Simvastatin Metabolites – Bioanalysis, Pathways, and Toxicity
Executive Summary
Simvastatin is a lactone prodrug that requires in vivo hydrolysis to yield its active form, Simvastatin Acid (SVA).[1][2][3] While SVA is the primary pharmacophore for HMG-CoA reductase inhibition, the metabolic landscape is complicated by a reversible lactone-acid equilibrium and extensive CYP3A4-mediated oxidation.[2][3]
This guide moves beyond standard textbook definitions to address the bioanalytical challenges posed by this instability. It details the specific metabolites implicated in myotoxicity (specifically the role of SLCO1B1 variants) and provides a self-validating LC-MS/MS protocol designed to freeze the lactone-acid interconversion during sample processing.[2]
Part 1: Metabolic Architecture & Pathways[2][3]
The metabolism of simvastatin is a dual-process system involving chemical/enzymatic hydrolysis and oxidative biotransformation .
The Hydrolytic Equilibrium (The "Prodrug" Mechanism)
Simvastatin is administered as a chemically stable lactone . Upon entering the portal circulation, it is hydrolyzed to the
-
Enzymes: Carboxylesterases (CES1) and Paraoxonase (PON1).[1][2][3]
-
Reversibility: The reaction is reversible. In acidic environments (stomach), the lactone is favored. In plasma (pH 7.4), the equilibrium shifts toward the acid, but the lactone persists.
-
Clinical Consequence: SVA is the HMG-CoA reductase inhibitor; the lactone is essentially inactive against the target but is the primary substrate for CYP3A4.
Oxidative Pathways (CYP3A4)
CYP3A4 attacks the simvastatin scaffold to produce polar metabolites.[2][3]
-
6'-Hydroxy Simvastatin: Formed via hydroxylation at the 6' position.[2][3]
-
3',5'-Dihydrodiol Simvastatin: A major metabolite resulting from epoxide formation and subsequent hydrolysis.[2][3]
-
Exocyclic Methylene Derivatives: Formed via dehydrogenation.[2][3]
Pathway Visualization
The following diagram illustrates the interplay between the reversible hydrolysis and irreversible oxidation.
Caption: Simvastatin metabolic pathway showing the reversible hydrolysis (white) and irreversible CYP3A4 oxidation (yellow) steps.[2][3]
Part 2: The Metabolite Profile
The following table synthesizes the physicochemical properties and clinical relevance of the key analytes.
| Metabolite | Structure Type | Activity (HMG-CoA) | Bioanalytical Challenge | Primary Clearance |
| Simvastatin (SV) | Lactone (Closed ring) | Inactive | Stable at pH < 5.[2][3] Hydrolyzes at neutral/basic pH.[2][3][4] | CYP3A4 |
| Simvastatin Acid (SVA) | Potent Active | Lactonizes at acidic pH.[2][3] Must be measured to assess efficacy. | OATP1B1 uptake / Biliary | |
| 3',5'-Dihydrodiol | Diol (Oxidized) | Weak/Inactive | Polar; elutes early in Reverse Phase LC.[2][3] | Renal/Biliary |
| 6'-Hydroxy SV | Hydroxylated Lactone | Weak | Potential interference with SV transition if not separated.[2][3] | Biliary |
Part 3: Analytical Methodologies (LC-MS/MS)
Expert Insight: The failure mode in most simvastatin assays is ex vivo interconversion . If you extract plasma at room temperature or without pH control, the Lactone:Acid ratio will shift, invalidating your PK data.
The "Cold-Acid" Stabilization Protocol
This protocol is designed to freeze the equilibrium immediately upon sample collection.[3]
Step 1: Sample Collection & Stabilization
-
Reagent: 1M Ammonium Acetate buffer (pH 4.5).
-
Action: Immediately add buffer to plasma (10% v/v) upon collection.
-
Why: Lowering plasma pH to ~4.5–5.0 creates a "metastable" zone where both lactonization (requires pH < 3) and hydrolysis (requires pH > 7) are minimized.[2][3]
-
Temperature: Keep all samples at 4°C (ice bath) throughout processing.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
LLE is preferred over protein precipitation to remove phospholipids that cause matrix effects.[2][3]
-
Aliquot 100 µL stabilized plasma.
-
Add 500 µL Methyl tert-butyl ether (MTBE) .
-
Vortex (5 min) and Centrifuge (4°C, 4000g).
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.
-
Evaporate to dryness and reconstitute in Mobile Phase.
Step 3: LC-MS/MS Conditions
-
Column: C18 Fused-Core (e.g., Kinetex or Ascentis Express), 2.1 x 50mm, 2.6µm.[2][3]
-
Mobile Phase:
-
Gradient: Steep gradient (50% B to 95% B in 3 mins).
Step 4: MRM Transitions (Quantitation)
| Analyte | Precursor (m/z) | Product (m/z) | Note |
| Simvastatin | 436.3 | 285.2 | Ammonium adduct is often more abundant than protonated.[2][3] |
| Simvastatin Acid | 437.2 | 303.2 | Loss of water (-18) is common; ensure chromatographic separation from SV. |
| 3',5'-Dihydrodiol | 453.2 | 285.2 | Monitor retention time carefully to distinguish from isomers.[2][3] |
Analytical Workflow Diagram
Caption: Critical workflow for preventing ex vivo conversion of Simvastatin metabolites.
Part 4: Clinical & Toxicological Implications[2][3]
Understanding the metabolites is crucial for predicting toxicity, particularly Simvastatin-Associated Muscle Symptoms (SAMS) .[2][3]
The SLCO1B1 Transporter Connection
The hepatic uptake transporter OATP1B1 (encoded by SLCO1B1) is responsible for clearing Simvastatin Acid from the blood into the liver.[8][9]
-
Genetic Variant: The c.521T>C (rs4149056) polymorphism results in a transporter with reduced function.[2][10]
-
Consequence:
Drug-Drug Interactions (DDIs)
Since CYP3A4 is the primary clearance route for the lactone (and secondary for the acid):
-
CYP3A4 Inhibitors (e.g., Itraconazole, Grapefruit Juice) block the conversion of SV to downstream metabolites (3',5'-dihydrodiol).[2]
-
Result: Accumulation of SV, which shifts the equilibrium toward SVA, drastically increasing the risk of muscle toxicity.
References
-
FDA Prescribing Information. ZOCOR (simvastatin) tablets, for oral use.[2][3] U.S. Food and Drug Administration. [Link]
-
SEARCH Collaborative Group. (2008). SLCO1B1 variants and statin-induced myopathy — a genomewide study.[2][3][11][12] New England Journal of Medicine, 359(8), 789–799. [Link]
-
Vickers, S., et al. (1990).[2][3] Metabolism of simvastatin in humans.[13][6][8][10][12][14][15][16] Drug Metabolism and Disposition, 18(2), 138-145.[2][3] [Link]
-
Jemnitz, K., et al. (2010).[2][3] Interconversion of simvastatin and simvastatin acid in human plasma and in liver microsomes. European Journal of Pharmaceutical Sciences.[4] [Link]
-
Wang, L., et al. (2015).[2][3] Simultaneous determination of simvastatin and simvastatin acid in human plasma by LC-MS/MS.[6][7][16][17] Journal of Chromatography B. [Link][2][3]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. veeprho.com [veeprho.com]
- 3. 3’,5’-Dihydrodiol Simvastatin(Mixture of Diastereomers) [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Association between single nucleotide polymorphism SLCO1B1 gene and simvastatin pleiotropic effects measured through flow-mediated dilation endothelial function parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SLCO1B1 Polymorphisms and Statin-Induced Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simvastatin Therapy and SLCO1B1 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
- 13. The human hepatic metabolism of simvastatin hydroxy acid is mediated primarily by CYP3A, and not CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of acid-base imbalance in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and Validation of an LC-MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
6'-Carboxy Simvastatin: Impurity Profiling and HMG-CoA Reductase Inhibition Dynamics
The following technical guide provides an in-depth analysis of 6'-Carboxy Simvastatin , a critical oxidative impurity and metabolite associated with the pharmacological profile of Simvastatin.
Executive Summary
This compound (CAS: 114883-30-6) represents a pivotal structural analogue in the lifecycle of Simvastatin, functioning primarily as a process-related impurity and a secondary oxidative metabolite.[1] While Simvastatin (a lactone prodrug) requires hydrolysis to its active hydroxy-acid form to inhibit HMG-CoA reductase, the presence of the 6'-carboxyl moiety introduces significant polarity shifts that alter pharmacokinetics, cellular uptake, and analytical retention.
For drug development professionals, this molecule is not merely a degradation product; it is a regulatory marker (ICH Q3A/B) that demands precise quantification due to its potential to compete for transporter uptake (OATP1B1) and its altered binding affinity for the target enzyme.
Chemical Architecture and Formation
Simvastatin is a semi-synthetic derivative of lovastatin, characterized by a hexahydronaphthalene ring system and a 2,2-dimethylbutyrate ester side chain. The "6'-Carboxy" designation refers to the oxidation of the methyl group on the naphthalene ring system (often designated as C6 or C2' depending on numbering conventions) to a carboxylic acid.
Structural Transformation
The transformation from the parent lipophilic lactone to the polar carboxy derivative involves a multi-stage oxidation, typically mediated by cytochrome P450 enzymes (CYP3A4) in vivo or oxidative stress during manufacturing.
-
Parent: Simvastatin (Lipophilic, LogP ~4.68)
-
Derivative: this compound (Polar, Amphiphilic)
-
Mass Shift: The oxidation of a methyl group (-CH₃) to a carboxyl group (-COOH) results in a net mass increase of +30 Da (Introduction of two oxygens, loss of two hydrogens).
Formation Pathway Visualization
The following diagram illustrates the oxidative divergence from Simvastatin.
Figure 1: Formation pathways of this compound via metabolic oxidation and process degradation.
Pharmacology: HMG-CoA Reductase Inhibition
The core mechanism of statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway.[2][][]
Mechanistic Impact of the Carboxyl Group
Simvastatin Acid binds to the catalytic site of HMG-CoA reductase (HMGCR) by mimicking the HMG-CoA substrate. The "Portmanteau" binding involves:
-
HMG-like moiety: The opened lactone ring (dihydroxy heptanoic acid) mimics the HMG substrate.
-
Hydrophobic Anchor: The naphthalene ring and side chains occupy the hydrophobic pocket of the enzyme.
This compound retains the core scaffold but introduces a negative charge (at physiological pH) on the hydrophobic ring system.
-
Binding Affinity: The additional carboxyl group can destabilize the hydrophobic interaction within the enzyme's pocket, typically reducing inhibitory potency compared to Simvastatin Acid.
-
Transport: The increased polarity makes this compound a poorer substrate for passive diffusion but potentially a specific substrate for hepatic uptake transporters (OATP), affecting its clearance rates.
Comparative Potency Data
While specific IC50 values vary by assay conditions, the structural activity relationship (SAR) follows this hierarchy:
| Compound | State | HMGCR Inhibition (Relative) | Polarity (LogD) |
| Simvastatin | Lactone (Prodrug) | Inactive (requires hydrolysis) | High |
| Simvastatin Acid | Open Acid | Potent (IC50 ~0.1-1 nM) | Moderate |
| This compound | Carboxy-Lactone* | Weak/Inactive (Prodrug) | Moderate-Low |
| This compound Acid | Dicarboxylate | Reduced Potency (< Simvastatin Acid) | Low (Very Polar) |
Note: The impurity is often isolated in the lactone form but must open to bind. The "Carboxy" group on the ring persists.
Technical Protocol: Analytical Characterization
Reliable detection of this compound is critical for purity analysis. The following protocol outlines a validated LC-MS/MS workflow.
LC-MS/MS Quantification Protocol
Objective: Separate and quantify this compound in the presence of the parent drug.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Workflow:
-
Sample Prep: Dissolve sample in Acetonitrile:Water (50:50). Vortex for 2 mins.
-
Gradient Elution:
-
0-1 min: 30% B (Isocratic hold)
-
1-5 min: 30% -> 90% B (Linear ramp)
-
5-7 min: 90% B (Wash)
-
-
Detection (MRM Mode):
-
Simvastatin: m/z 419.2 -> 199.1 (Positive Mode)
-
This compound: m/z 449.2 -> [Fragment] (Target Mass +30 Da).
-
Note: The carboxyl group may induce ionization in Negative Mode (m/z 447 [M-H]-). Check both polarities.
-
Self-Validating Check:
-
Retention Time: this compound is more polar than Simvastatin; it must elute earlier (shorter RT) on a Reverse Phase C18 column. If it elutes later, the identification is incorrect.
Technical Protocol: HMG-CoA Reductase Inhibition Assay
To verify the biological activity of the impurity, use a spectrophotometric NADPH depletion assay.
Assay Logic
The reaction consumes NADPH, which absorbs at 340 nm. Measuring the decrease in Absorbance (A340) correlates to enzyme activity.
Reaction:
Step-by-Step Workflow
-
Buffer Prep: 100 mM Potassium Phosphate (pH 7.4), 4 mM TRITON X-100, 1 mM DTT.
-
Enzyme Activation: Pre-incubate HMG-CoA Reductase (human recombinant) in buffer at 37°C for 15 mins.
-
Inhibitor Addition: Add this compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM). Include Simvastatin Acid as a positive control.
-
Substrate Initiation: Add NADPH (400 µM) and HMG-CoA (400 µM).
-
Measurement: Monitor A340 kinetic read for 10 minutes.
-
Calculation:
Assay Visualization
Figure 2: Spectrophotometric workflow for determining HMG-CoA reductase inhibition constants.
Regulatory & Safety Implications
The presence of this compound is strictly regulated under ICH Q3A (Impurities in New Drug Substances) .
-
Thresholds: Identification is required if the impurity exceeds 0.10% (for max daily dose ≤ 2g).
-
Toxicity: While statin-related myopathy is often linked to high systemic exposure of the acid form, polar metabolites like this compound may have different tissue distribution profiles. Their increased polarity facilitates renal excretion, potentially lowering myotoxic risk compared to the lipophilic parent, unless they interfere with renal transporters.
References
-
Veeprho Standards. (n.d.). This compound | CAS 114883-30-6.[1][][][5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound Reference Standard.[5][6] Retrieved from [Link][5]
Sources
An In-depth Technical Guide to the Theoretical Properties of 6'-Carboxy Simvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical properties of 6'-Carboxy Simvastatin, a significant impurity and metabolite of Simvastatin. Understanding these characteristics is crucial for the development, manufacturing, and quality control of Simvastatin, a widely prescribed medication for hypercholesterolemia.
Introduction: The Significance of this compound
Simvastatin is a prodrug that, in its lactone form, is converted in the body to its active β-hydroxy acid form, a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2] this compound is recognized as a process-related impurity that can arise during the manufacturing of Simvastatin and through stability studies.[3] Its presence is also indicative of oxidative or hydrolytic degradation.[3][4] Given the stringent regulatory requirements for drug purity set by bodies like the International Conference on Harmonisation (ICH), the identification, characterization, and quantification of such impurities are paramount.[2]
Chemical and Physicochemical Properties
A fundamental understanding of the chemical and physical characteristics of this compound is essential for developing analytical methods and predicting its behavior in various environments.
Chemical Structure and Functional Groups
The introduction of a carboxyl group at the 6' position of the Simvastatin molecule significantly alters its properties.[3] This functional group increases the polarity of the molecule compared to the parent Simvastatin.[3]
Caption: Chemical structure highlighting the 6'-Carboxy modification on the Simvastatin core.
Physicochemical Data
The addition of the carboxylic acid moiety has a pronounced effect on the molecule's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C25H36O7 (for the non-deuterated form) | Inferred from deuterated form[5] |
| Molecular Weight | ~448.55 g/mol (for the non-deuterated form) | Inferred from deuterated form[5] |
| Polarity | Increased relative to Simvastatin | [3] |
| Solubility | Expected to have increased aqueous solubility at neutral and alkaline pH due to the ionizable carboxyl group. Simvastatin itself is poorly water-soluble.[6] | Theoretical |
Formation and Metabolic Pathways
This compound can be formed through several pathways, including as a byproduct of synthesis and as a metabolite.
Synthetic Origin
This impurity can originate from oxidative or hydrolytic degradation during the synthesis of Simvastatin or due to incomplete esterification.[3] Several synthetic methods for Simvastatin exist, primarily involving the modification of lovastatin, which can present opportunities for impurity formation.[2][7][8]
Metabolic Pathway
Simvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10] While major metabolites include 3'-hydroxy Simvastatin and 6'-exomethylene Simvastatin, the formation of carboxylated derivatives is a known metabolic route for many drugs.[9] The presence of this compound can be considered a result of oxidative metabolism.
Caption: Formation pathways of this compound from Simvastatin.
Analytical Methodologies
The detection and quantification of this compound require sensitive and specific analytical techniques due to its likely low concentrations in drug substances and biological matrices.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Simvastatin and its impurities.[1] The increased polarity of this compound results in a different chromatographic retention time compared to the parent drug.[3]
Hypothetical HPLC Protocol:
-
Column: A reverse-phase C18 column is commonly used for Simvastatin and its related substances.[1][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1][12] The gradient would be optimized to achieve separation of Simvastatin, its active acid form, and all known impurities.
-
Detection: UV detection is often used for Simvastatin analysis, with a wavelength around 238 nm being suitable.[11]
-
Rationale: The reverse-phase column retains the less polar Simvastatin longer than the more polar this compound. The gradient elution allows for the efficient separation of compounds with a range of polarities.
Mass Spectrometric Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and specificity for identifying and quantifying low-level impurities and metabolites.[3][13][14]
Hypothetical LC-MS/MS Protocol:
-
Ionization: Electrospray ionization (ESI) in either positive or negative ion mode would be optimized. The carboxylic acid moiety of this compound makes it a good candidate for negative ion mode detection.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated through fragmentation.
-
Internal Standard: A stable isotope-labeled internal standard, such as this compound-d6, is crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response.[4]
-
Rationale: LC-MS/MS provides high selectivity by monitoring a specific mass transition, minimizing interference from other components in the sample matrix.[14] This is particularly important for analyzing complex biological samples.
Quantitative Data from Literature for Simvastatin Analysis (for context):
| Analytical Method | Analyte | LLOQ (ng/mL) | Linearity (ng/mL) | Matrix |
| LC-MS/MS | Simvastatin | 0.25 | 0.25-50 | Human Plasma |
| LC-MS/MS | Simvastatin & Simvastatin Acid | 0.100 | 0.100-74.626 (SV) 0.100-48.971 (SVA) | Human Plasma |
| LC-MS | Simvastatin & Simvastatin Acid | 0.1-5 | N/A | Muscle Tissue |
LLOQ: Lower Limit of Quantification
Biological Implications
While Simvastatin's active form is a potent HMG-CoA reductase inhibitor, the biological activity of its metabolites and impurities can vary. For instance, the 3',5'-dihydrodiol metabolite of Simvastatin is inactive.[9] The biological activity of this compound is not extensively documented in the provided search results, but its altered structure suggests it may have different pharmacological properties compared to the parent drug. The presence of impurities can also impact the safety and efficacy of the final drug product.[2]
Conclusion
A thorough understanding of the theoretical properties of this compound is critical for pharmaceutical scientists and researchers. Its distinct physicochemical characteristics, arising from the addition of a carboxyl group, influence its formation, analytical detection, and potential biological role. The development of robust and validated analytical methods is essential to ensure the quality, safety, and efficacy of Simvastatin formulations.
References
- Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. (2025). International Journal of Pharmaceutical Sciences and Research.
- 6'-Carboxy Simvast
- 6'-Carboxy Simvast
- Wang, R. W., Kari, P. H., Lu, A. Y., Thomas, P. E., Guengerich, F. P., & Vyas, K. P. (1997). In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s. Drug Metabolism and Disposition, 25(10), 1179-1185.
- Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview.
- Simvastatin profoundly impairs energy metabolism in primary human muscle cells. (2017). Scientific Reports, 7(1), 1-11.
- Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities.
- Physical Stability and Viscoelastic Properties of Co-Amorphous Ezetimibe/Simvastatin System. (2025).
- Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). (2013). PMC.
- Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic P
- Process for manufacturing simvastatin and the novel intermediates. (2003).
- Metabolites significantly altered by simvastatin in full range participants.
- Chemical structure of simvastatin.
- This compound-d6.
- Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). (2013).
- Simvastatin P
- Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma: Application to a Pharmacokinetic Study. (2015).
- Analysis of Simvastatin Tablets by High Speed LC. Fisher Scientific.
- Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method applic
- 6'-Hydroxymethyl Simvast
- 6-Carboxy ∆-5',4',5,6-Simvastatin-d6.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. US6573392B1 - Process for manufacturing simvastatin and the novel intermediates - Google Patents [patents.google.com]
- 9. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chirality of 6'-Carboxy Simvastatin
A Senior Application Scientist's Perspective on Stereochemical Integrity in Drug Development
Introduction: The Critical Role of Chirality in Statin Therapy
Simvastatin, a potent inhibitor of HMG-CoA reductase, is a cornerstone in the management of hypercholesterolemia.[1][2][3] As a semi-synthetic derivative of lovastatin, it is renowned for its efficacy in reducing low-density lipoprotein (LDL) cholesterol, thereby mitigating the risk of cardiovascular events.[1][4][5] The therapeutic success of simvastatin, like many pharmaceuticals, is intrinsically linked to its specific three-dimensional structure. The molecule possesses multiple chiral centers, and its biological activity is highly dependent on the precise stereochemical configuration.
This guide focuses on a specific, yet crucial, derivative: 6'-Carboxy Simvastatin. This compound is recognized as a process-related impurity and a metabolite of simvastatin.[6][7][8] Its emergence during manufacturing and in vivo biotransformation necessitates a thorough understanding of its stereochemical properties.[6][7][9] The introduction of a carboxyl group at the 6' position not only alters the molecule's polarity but also raises significant questions about its chiral integrity and potential biological impact.[6] Of particular note is the observation that the formation of this compound can involve the inversion of the 6'-chiral center.[7][8]
For researchers, scientists, and drug development professionals, controlling and characterizing the stereoisomers of active pharmaceutical ingredients (APIs) and their impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth technical exploration of the chirality of this compound, offering both theoretical grounding and practical, field-proven methodologies for its investigation.
The Stereochemical Architecture of Simvastatin and the 6'-Carboxy Derivative
To appreciate the chiral complexity of this compound, one must first understand the stereochemistry of the parent molecule, simvastatin. Simvastatin has eight chiral centers, leading to a large number of potential stereoisomers. The specific arrangement of these centers is critical for its inhibitory effect on HMG-CoA reductase.
The formation of this compound introduces an additional layer of complexity. This derivative arises from the oxidation of the 6'-methyl group of simvastatin.[8] Crucially, metabolic studies have shown that this biotransformation can lead to an inversion of the stereochemistry at the 6' position.[7][8] This means that even if the parent simvastatin is enantiomerically pure, the resulting this compound could exist as a mixture of diastereomers.
Caption: Key chiral centers of Simvastatin and the transformation to the 6'-carboxy derivative.
Analytical Strategies for Chiral Discrimination
The investigation of the chirality of this compound hinges on the ability to separate and quantify its potential stereoisomers. Several powerful analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most widely employed method in pharmaceutical analysis.[10]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and diastereomers due to its high resolution, sensitivity, and reproducibility.[10][11] The key to a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). For molecules like statins, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective.[11]
Causality behind Experimental Choices:
-
Column Selection: The choice of a polysaccharide-based CSP (e.g., Chiralcel® OD-RH, Chiralpak® AD) is based on their proven ability to form transient diastereomeric complexes with a wide range of chiral molecules, including statins.[11] The differing stabilities of these complexes for each stereoisomer lead to different retention times and, thus, separation.
-
Mobile Phase Composition: A mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is typically used.[11] The ratio of these solvents is a critical parameter that must be optimized to achieve the desired resolution and analysis time. The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) can improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups in the analyte and stationary phase.
-
Detection: UV detection is commonly employed for the analysis of statins, as they possess a chromophore that absorbs in the UV region.[12] A detection wavelength of around 238 nm is generally suitable for simvastatin and its derivatives.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules.[13][14][15] It measures the differential absorption of left and right circularly polarized light by a chiral molecule.[16] Each stereoisomer will have a unique CD spectrum, making it a valuable tool for confirming the identity of separated isomers and for determining absolute configuration, often in conjunction with computational methods.[13][14] HPLC coupled with a CD detector can be a particularly effective method for the separation and identification of chiral compounds.[17]
Experimental Protocol: Chiral HPLC Analysis of this compound
This section provides a detailed, step-by-step methodology for the chiral analysis of this compound. This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the results.
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-RH (or equivalent polysaccharide-based column)
-
Data acquisition and processing software
Reagents:
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional)
-
This compound reference standard (if available)
-
Sample containing this compound
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in an optimized ratio (e.g., 95:5 v/v). If necessary, add a small amount of TFA (e.g., 0.1%). Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard (if available) in the mobile phase to a known concentration.
-
Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-RH (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane:2-Propanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 238 nm
-
-
System Suitability Test (SST):
-
Inject the reference standard solution multiple times (e.g., n=6).
-
The system is deemed suitable for analysis if the following criteria are met:
-
Resolution (Rs) between the stereoisomer peaks is > 1.5.
-
The relative standard deviation (RSD) of the peak areas for the main isomer is ≤ 2.0%.
-
Tailing factor for the main isomer peak is between 0.8 and 1.5.
-
-
-
Analysis of the Sample:
-
Once the system suitability is confirmed, inject the prepared sample solution.
-
Identify and integrate the peaks corresponding to the stereoisomers of this compound based on their retention times relative to the reference standard.
-
-
Quantification:
-
Calculate the percentage of each stereoisomer in the sample using the peak areas.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Parameter | Stereoisomer 1 | Stereoisomer 2 |
| Retention Time (min) | tR1 | tR2 |
| Peak Area | Area1 | Area2 |
| Percentage (%) | % Area1 | % Area2 |
| Resolution (Rs) | \multicolumn{2}{ | c |
Interpretation: The results from the chiral HPLC analysis will reveal the stereoisomeric composition of the this compound in the sample. This information is crucial for understanding the potential impact of this impurity on the quality, safety, and efficacy of the final drug product.
Method Validation: Ensuring Trustworthiness
To ensure the reliability and trustworthiness of the analytical data, the chiral HPLC method must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[18][19]
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the stereoisomer peaks from each other and from any other impurities.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[20]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[21]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[20]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Future Perspectives
The investigation of the chirality of this compound is a critical aspect of ensuring the quality and safety of simvastatin drug products. This guide has provided a comprehensive overview of the stereochemical complexities of this important derivative and has detailed a robust analytical strategy, centered on chiral HPLC, for its characterization. By adhering to the principles of scientific integrity, employing validated analytical methods, and understanding the causality behind experimental choices, researchers and drug development professionals can confidently assess the stereochemical purity of this compound.
Future work in this area may involve the isolation of individual stereoisomers of this compound to fully characterize their pharmacological and toxicological profiles. Additionally, the development of even more efficient and sensitive analytical techniques for chiral analysis will continue to be an important area of research.
References
- This compound | CAS 114883-30-6 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa5GOwr1ILuMt3HIxwTe5kFqzOuuDHmFKio2AclYQ650FWJtWBUvzSYKYpOPYqGZgXx5wBTEiPrGhWh8f9QgR7GDTZxX8eH0Qrex_l1wFlaAVX3tg0RYZ840MOsvA5y4b3G6FDYi7sOOIWnhcFssID]
- This compound-D6 | CAS 1346604-34-9 - Veeprho. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAC2nosgpt-qu29ATQaAG5drcc9Diy47e0GDJ3WtpRsZW22A8a_5gmuEEMqzaidbUEooB_GGXMlv8LtDJZPQhnngw6Vqdi218DaCGu4_Gl915d_XbBxr0GTZBrE4rOq1vbUYQbyC5O2kmiAUKV-xaBRAv]
- Circular dichroism in drug discovery and development: an abridged review - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16491218/]
- Detection of Chiral Drugs Using HPLC with Circular Dichroism Detection - JASCO Inc. [URL: https://jascoinc.com/knowledgebase/applications/hplc/detection-of-chiral-drugs-using-hplc-with-circular-dichroism-detection/]
- A Review on Synthesis and Applications of Statin Family. [URL: https://www.researchgate.
- Application of Circular Dichroism in Drug Research - Creative Proteomics. [URL: https://www.creative-proteomics.com/resource/application-of-circular-dichroism-in-drug-research.htm]
- Synthetic Methods for Simvastatin – an Overview -.:: Natural Sciences Publishing ::. [URL: https://www.natscipub.org/abstract.php?id=jcnpr-2019-01-04]
- In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1976071/]
- Chiral screening approach of atorvastatin diastereomers by HPLC method - Mediterranean Journal of Pharmacy and pharmaceutical sciences. [URL: https://medjpps.com/index.php/medjpps/article/view/175]
- Assigning stereochemistry (R/S) to chiral carbons in Lovastatin | Organic chemistry tutorial. [URL: https://www.youtube.
- CAS No : 1346604-34-9| Chemical Name : this compound-d6 | Pharmaffiliates. [URL: https://www.pharmaffiliates.
- Simvastatin. A review of its pharmacological properties and therapeutic potential in hypercholesterolaemia - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2203137/]
- Q2(R2) Validation of Analytical Procedures - FDA. [URL: https://www.fda.
- Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4839304/]
- Statins and cholesterol - Drug Discovery - Stereoelectronics. [URL: https://www.ch.ic.ac.
- Studies on the metabolic inversion of the 6'chiral center of simvastatin - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1977797/]
- Simvastatin - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK470383/]
- Critical Review on the Analytical Techniques for the Determination of the Oldest Statin—Atorvastatin—in Bulk, Pharmaceutical Formulations and Biological Fluids | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/public/regulatory_guidelines_on_analytical_method_development_052324.pdf]
- Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [URL: https://chiralpedia.com/part-7-analytical-techniques-for-stereochemistry/]
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [URL: https://www.labmanager.
- (PDF) Determination of simvastatin-induced changes in bone composition and structure by Fourier transform infrared spectroscopy in rat animal model - ResearchGate. [URL: https://www.researchgate.
- EP1265884A4 - A process for purifying lovastatin and simvastatin with reduced levels of dimeric impurities - Google Patents. [URL: https://patents.google.
- Simvastatin - Wikipedia. [URL: https://en.wikipedia.
- Analytical Methods for the Determination of Rosuvastatin in Pharmaceutical Formulations and Biological Fluids: A Critical Review. [URL: https://www.tandfonline.com/doi/full/10.1080/10408347.2018.1439364]
- Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6698]
- An introduction to circular dichroism spectroscopy. [URL: https://www.photophysics.com/resources/tutorials/an-introduction-to-circular-dichroism-spectroscopy/]
- Application of Circular Dichroism Spectroscopy in Small Molecule Research. [URL: https://www.creative-biostructure.com/application-of-circular-dichroism-spectroscopy-in-small-molecule-research.htm]
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/38891-System-Suitability-And-Validation-For-Chiral-Purity-Assays-Of-Drug-Substances/]
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [URL: https://www.propharmagroup.
Sources
- 1. Simvastatin. A review of its pharmacological properties and therapeutic potential in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stereoelectronics.org [stereoelectronics.org]
- 5. Simvastatin - Wikipedia [en.wikipedia.org]
- 6. veeprho.com [veeprho.com]
- 7. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the metabolic inversion of the 6'chiral center of simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 11. medjpps.com [medjpps.com]
- 12. repositorio.unesp.br [repositorio.unesp.br]
- 13. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 15. ntu.edu.sg [ntu.edu.sg]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. jascoinc.com [jascoinc.com]
- 18. fda.gov [fda.gov]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. propharmagroup.com [propharmagroup.com]
Methodological & Application
experimental design for studying 6'-Carboxy Simvastatin
Application Note: Experimental Design for the Characterization and Bioanalysis of 6'-Carboxy Simvastatin
Executive Summary
Simvastatin is a widely prescribed HMG-CoA reductase inhibitor administered as an inactive lactone prodrug. While the conversion to Simvastatin Acid (SVA) is the primary activation step, the metabolic landscape is complex. This compound represents a significant, polar oxidative metabolite formed via CYP3A4/5 pathways, often linked to the 6-exomethylene simvastatin intermediate.
Studying this compound is critical for three reasons:
-
Clearance Mechanisms: It represents a terminal oxidation pathway, distinct from the reversible lactonization of SVA.
-
Drug-Drug Interactions (DDI): As a substrate of OATP transporters, its accumulation can indicate transporter inhibition (e.g., by cyclosporine or gemfibrozil).
-
Toxicity Markers: Altered ratios of oxidized metabolites often correlate with SLCO1B1 polymorphisms and myotoxicity risk.
This guide provides a comprehensive experimental framework for synthesizing, isolating, and quantifying this compound, with a focus on distinguishing it from the labile lactone and acid forms.
Metabolic Pathway & Mechanistic Context[1][2][3]
Understanding the formation of this compound requires mapping the CYP3A4-mediated oxidation cascade. Unlike the simple hydrolysis of the lactone, this pathway involves the oxidation of the methyl group on the hexahydronaphthalene ring (or the ester side chain, depending on nomenclature conventions in specific literature, but functionally linked to the 6-exomethylene intermediate).
Figure 1: Simvastatin Metabolic Cascade[4]
Caption: The metabolic trajectory of Simvastatin. This compound is formed via the 6-exomethylene intermediate, mediated primarily by CYP3A4/5.
Experimental Protocol A: In Vitro Biosynthesis (Microsomal Incubation)
Since commercial standards for this compound can be scarce or expensive, enzymatic generation using Human Liver Microsomes (HLM) is a standard sourcing method.
Objective
To generate this compound for metabolite identification (MetID) and preliminary kinetic profiling.
Reagents
-
Substrate: Simvastatin (Lactone) or Simvastatin Acid (10 µM final).
-
Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Step-by-Step Workflow
-
Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final protein conc. 0.5 mg/mL) in a 37°C water bath.
-
Substrate Addition: Add 5 µL of Simvastatin stock (1 mM in DMSO). Equilibrate for 5 min.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system.
-
Incubation: Incubate at 37°C with gentle shaking.
-
Timepoints: 0, 15, 30, 60, and 90 minutes.
-
-
Termination: Transfer 100 µL aliquots into tubes containing 300 µL ice-cold ACN (precipitates proteins).
-
Centrifugation: Spin at 10,000 x g for 10 min at 4°C.
-
Supernatant Analysis: Collect supernatant for LC-MS/MS analysis (see Section 5).
Validation Check:
-
Control A: Minus NADPH (confirms CYP-dependence).
-
Control B: Plus Ketoconazole (1 µM). If 6'-Carboxy formation is suppressed, CYP3A4 involvement is confirmed.
Experimental Protocol B: Transporter Kinetics (OATP1B1)
Simvastatin and its acidic metabolites are substrates for OATP1B1 (SLCO1B1) .[1] Variations in this transporter (e.g., SLCO1B1 c.521T>C) significantly affect systemic exposure. This protocol assesses if this compound transport is inhibited by perpetrator drugs.
Cell Model
-
Transfected HEK293 Cells: Overexpressing OATP1B1.
-
Mock Cells: Empty vector control (to subtract passive diffusion).
Assay Conditions
| Parameter | Setting | Rationale |
| Buffer pH | 7.4 (HBSS) | Physiological relevance for transport. |
| Substrate Conc. | 1 µM this compound | Below K_m to ensure linear uptake phase. |
| Inhibitor | Rifampin (10 µM) | Known OATP1B1/1B3 inhibitor (Positive Control). |
| Time | 2 minutes | Uptake is rapid; measure initial rate. |
Protocol
-
Seeding: Plate cells in 24-well plates (poly-D-lysine coated) 48h prior.
-
Wash: Aspirate media, wash 2x with pre-warmed HBSS.
-
Uptake Phase: Add 250 µL uptake buffer containing the metabolite ± inhibitor.
-
Stop: Aspirate buffer rapidly; wash 3x with ice-cold PBS.
-
Lysis: Add 200 µL 0.1N NaOH or 1% Triton X-100.
-
Quantification: Neutralize lysate and analyze via LC-MS/MS.
-
Calculation: Net Uptake = (Uptake in OATP cells) - (Uptake in Mock cells).
Experimental Protocol C: Quantitative Bioanalysis (LC-MS/MS)
This is the most critical section. The interconversion between lactone and acid forms is pH-dependent.[2] this compound, being a carboxylic acid metabolite, is stable at neutral/alkaline pH but may lactonize at acidic pH if the hydroxy-acid side chain is intact.
Crucial Requirement: Maintain sample pH between 4.5 and 6.0 during extraction to minimize interconversion of the parent drug while stabilizing the metabolite.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate (pH 4.5). Ammonium acetate is preferred over formic acid to prevent acid-catalyzed lactonization.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
Mass Spectrometry (MRM) Parameters
Based on the molecular formula C25H36O7 (MW ~448.5), the metabolite is best detected in Negative Ion Mode (due to the carboxylic acid moiety) or Positive Mode (as [M+H]+).
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Simvastatin (Lactone) | Positive | 419.3 [M+H]+ | 199.1 | 30 | 20 |
| Simvastatin Acid | Negative | 435.3 [M-H]- | 319.2 | 35 | 15 |
| This compound | Negative | 447.3 [M-H]- | 331.2 * | 40 | 25 |
| IS (Simvastatin-d6) | Positive | 425.3 | 199.1 | 30 | 20 |
*Note: The product ion 331.2 is a theoretical fragment corresponding to the loss of the ester side chain (116 Da) from the carboxylated core. Optimize this empirically using the "Product Ion Scan" mode.
Figure 2: Bioanalytical Workflow
Caption: LC-MS/MS workflow emphasizing pH control (pH 4.5) to prevent lactone-acid interconversion during processing.
References
-
ClinPGx. (2024). Simvastatin Pathway, Pharmacokinetics.[3][4][5] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 14373154, this compound. Retrieved from [Link]
-
Vickers, S., et al. (1990). Metabolism of simvastatin in humans.[6][1][7][8] Drug Metabolism and Disposition.[7][8] (Foundational text on Simvastatin metabolite identification).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Retrieved from [Link]
-
Prueksaritanont, T., et al. (2003). Glucuronidation of Statins in Animals and Humans: A Novel Mechanism of Lactonization. Drug Metabolism and Disposition.[7][8] Retrieved from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Characterizing 6'-Carboxy Simvastatin Activity with Cell-Based Assays
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for researchers investigating the biological activity of 6'-Carboxy Simvastatin. We move beyond simplistic protocols to explain the scientific rationale behind assay selection, enabling robust characterization of this specific simvastatin metabolite. This document outlines three key methodologies: a direct enzymatic inhibition assay using cell lysates, a functional whole-cell assay measuring cholesterol biosynthesis via radiolabeled precursor incorporation, and an assay to investigate downstream pleiotropic effects by monitoring RhoA protein prenylation. By integrating these approaches, researchers can build a complete activity profile for this compound, from direct target engagement to cellular and signaling consequences.
Scientific Introduction & Strategic Rationale
Simvastatin, a widely prescribed lipid-lowering agent, is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This active metabolite potently inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] The subsequent reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors and increased clearance of LDL-cholesterol from circulation.[1]
Beyond its primary cholesterol-lowering function, simvastatin undergoes further metabolism, creating a profile of derivative compounds, including this compound. Understanding the intrinsic activity of these metabolites is critical for a complete picture of the drug's pharmacological and potential toxicological profile. A key question is whether these metabolites retain activity against HMG-CoA reductase or if they possess other off-target effects.
Expert Insight: The Cell Permeability Question
A critical factor in assay design is the anticipated cell permeability of the test compound. Simvastatin itself is lipophilic and readily crosses cell membranes.[3] However, the addition of a carboxyl group to create this compound significantly increases its polarity. This chemical modification strongly suggests that the compound will have poor passive diffusion across the cell membrane. Therefore, a whole-cell assay might show low efficacy not because the compound is inactive, but because it cannot reach its intracellular target.
Consequently, the most logical first step is to assess the direct inhibitory potential of this compound in a cell-free system , where the compound has direct access to the HMG-CoA reductase enzyme. A whole-cell assay should then be used to determine the functional consequence if, and only if, direct inhibitory activity is confirmed.
The Mevalonate Pathway & Downstream Signaling
Inhibition of HMG-CoA reductase has consequences that extend beyond cholesterol reduction. The mevalonate pathway produces several essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules serve as lipid attachments for the post-translational modification of small GTP-binding proteins, including Ras and Rho.[4] This process, known as prenylation, is essential for anchoring these proteins to cell membranes where they participate in critical signaling cascades. By depleting FPP and GGPP, statins prevent protein prenylation, leading to the accumulation of inactive GTPases in the cytosol.[4][5] This disruption of RhoA and Rac1 signaling mediates many of the cholesterol-independent or "pleiotropic" effects of statins, such as improved endothelial function and anti-inflammatory properties.[4]
Caption: The Mevalonate Pathway and points of statin intervention.
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for three key assays.
Protocol 1: Direct HMG-CoA Reductase Inhibition Assay (Cell-Free)
This assay directly measures the ability of this compound to inhibit HMG-CoA reductase activity in a cell lysate preparation, which is rich in microsomal enzymes.[6] The principle is based on the spectrophotometric measurement of NADPH consumption, which is oxidized to NADP+ during the conversion of HMG-CoA to mevalonate. The rate of decrease in absorbance at 340 nm is proportional to enzyme activity.[7][8]
A. Preparation of Cell Lysate (Microsomal Fraction)
-
Cell Culture: Grow a suitable cell line with high HMG-CoA reductase expression (e.g., human hepatoma HepG2 cells) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS, then scrape into a homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.25 M sucrose, 2 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle on ice.[9]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei and mitochondria.
-
Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction containing HMG-CoA reductase.[9]
-
Resuspension & Storage: Carefully discard the supernatant and resuspend the microsomal pellet in a suitable assay buffer. Determine the total protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.
B. HMG-CoA Reductase Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4), 100 mM KCl, 1 mM EDTA, 10 mM DTT.
-
NADPH Stock: Prepare a 10 mM stock solution in assay buffer.
-
HMG-CoA Substrate Stock: Prepare a 10 mM stock solution in dH₂O.
-
Test Compounds: Prepare stock solutions of this compound and Simvastatin Acid (positive control) in a suitable solvent (e.g., DMSO). Create a dilution series for IC50 determination.
-
-
Assay Setup (96-well UV-transparent plate):
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of NADPH stock solution (final concentration ~0.5 mM).
-
Add 10 µL of the test compound dilution or vehicle control (e.g., DMSO).
-
Add 10-20 µg of your microsomal protein lysate to each well.
-
-
Initiate Reaction: Add 10 µL of HMG-CoA substrate stock solution to each well to start the reaction (final concentration ~0.5 mM).
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Cholesterol Biosynthesis Assay (Whole-Cell)
This functional assay quantifies the de novo synthesis of cholesterol in intact cells by measuring the incorporation of a radiolabeled precursor, [¹⁴C]-acetate.[10] A reduction in [¹⁴C] incorporation into the cholesterol fraction indicates inhibition of the biosynthetic pathway.
A. Cell Treatment and Radiolabeling
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to adhere and grow to ~70% confluency.
-
Pre-incubation: Wash cells with PBS and replace the growth medium with a serum-free medium containing the desired concentrations of this compound, Simvastatin Acid (positive control), or vehicle control. Incubate for 18-24 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to each well (e.g., 1 µCi/mL final activity) and incubate for an additional 2-4 hours at 37°C.[11]
-
Cell Harvest: Aspirate the medium, wash cells three times with ice-cold PBS, and lyse the cells in each well with a suitable buffer (e.g., 0.1 N NaOH).
B. Lipid Extraction and Analysis
-
Total Lipid Extraction: Transfer the cell lysate to a glass tube. Perform a Bligh-Dyer extraction by adding methanol and chloroform to the lysate to separate the organic (lipid) and aqueous phases.[12]
-
Saponification: Evaporate the organic (chloroform) layer to dryness under a stream of nitrogen. Resuspend the lipid film in ethanolic KOH and heat at 60°C for 1 hour to hydrolyze cholesteryl esters to free cholesterol.
-
Non-saponifiable Lipid Extraction: After saponification, add water and extract the non-saponifiable lipids (which include cholesterol) into hexane.
-
Quantification:
-
Evaporate the hexane extract to dryness.
-
Resuspend the final lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol).
-
Measure the total radioactivity in the sample using liquid scintillation counting.
-
Normalize the counts per minute (CPM) to the total protein content of the cell lysate from a parallel well.
-
-
Data Analysis: Calculate the percent inhibition of [¹⁴C]-acetate incorporation into the cholesterol fraction for each treatment condition relative to the vehicle control.
Protocol 3: RhoA Prenylation Assay (Western Blot)
This assay determines the effect of this compound on the downstream mevalonate pathway by assessing the prenylation status of the small GTPase RhoA. Inhibition of prenylation leads to the accumulation of unprenylated RhoA in the cytosolic fraction.[5][13]
Caption: Workflow for the RhoA Prenylation Western Blot Assay.
A. Cell Treatment and Fractionation
-
Cell Culture: Seed cells (e.g., HUVECs or HepG2) and grow to 70-80% confluency.
-
Treatment: Treat cells with the test compounds (this compound, Simvastatin Acid) for a prolonged period (e.g., 24-48 hours) to allow for protein turnover and accumulation of unprenylated forms.
-
Lysis and Fractionation:
-
Harvest cells and lyse them in a non-detergent hypotonic buffer.
-
Perform a differential centrifugation as described in Protocol 1A (steps 4 & 5) to separate the cytosolic (supernatant) and membrane (pellet) fractions.
-
-
Sample Preparation:
-
Measure protein concentration in both the cytosolic and membrane fractions.
-
Normalize the samples by loading equal amounts of protein (e.g., 20-30 µg) per lane for SDS-PAGE.
-
B. Western Blot Analysis
-
Electrophoresis & Transfer: Separate the protein fractions by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against RhoA.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Loading Controls: To ensure proper fractionation, probe separate blots or strip and re-probe the same membrane for:
-
Cytosolic marker: GAPDH
-
Membrane marker: Calnexin or Na+/K+-ATPase
-
-
Detection: Use an ECL (enhanced chemiluminescence) substrate to visualize the protein bands and capture the image using a digital imager.
-
Data Analysis: Quantify the band intensity for RhoA in both the cytosolic and membrane fractions for each treatment condition. An effective inhibitor of prenylation will cause a noticeable shift of RhoA from the membrane fraction to the cytosolic fraction.
Data Presentation & Interpretation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: HMG-CoA Reductase Inhibition Data
| Compound | IC50 (nM) |
| Simvastatin Acid (Control) | 18 ± 3 |
| This compound | [Experimental Value] |
| Vehicle (DMSO) | No Inhibition |
-
Interpretation: An IC50 value for this compound in the low nanomolar range (e.g., <100 nM) would indicate it is a potent direct inhibitor of the enzyme.[3][14] A much higher or immeasurable IC50 would suggest it is inactive against the primary target.
Table 2: Cellular Cholesterol Biosynthesis & Prenylation Data
| Treatment (1 µM) | [¹⁴C]-Acetate Incorporation (% of Control) | RhoA Distribution (Cytosol:Membrane Ratio) |
| Vehicle (DMSO) | 100% | 10:90 |
| Simvastatin Acid (Control) | 15 ± 5% | 70:30 |
| This compound | [Experimental Value] | [Experimental Value] |
-
Interpretation: If this compound is a potent direct inhibitor (from Table 1) but shows weak activity in the whole-cell assay (high % of control), this strongly supports the hypothesis of poor cell permeability. If it shows potent activity in both assays, it suggests that it is both a potent inhibitor and is capable of entering the cell, perhaps via an active transport mechanism. A shift in the RhoA distribution toward the cytosol would confirm that the compound is engaging the mevalonate pathway within the intact cell, leading to downstream effects.[13]
References
-
Scharnagl, H., et al. (2023). Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki. [Link]
-
Kempen, H. J., et al. (1995). Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase. Biochemical Pharmacology. [Link]
-
Zeiser, R. (2018). Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function. International Journal of Molecular Sciences. [Link]
-
Liao, J. K., & Laufs, U. (2005). Pleiotropic effects of statins. Annual Review of Pharmacology and Toxicology. [Link]
-
Kongkecharoen, P., et al. (2019). Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer. Oncology Reports. [Link]
-
Chen, Y., et al. (2021). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites. [Link]
-
Nicolau, G., et al. (1975). Determination of hepatic HMG CoA reductase activity in man. Journal of Lipid Research. [Link]
-
Fisher, D. M., & Coniglio, J. G. (1983). Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
-
Alizadeh, J., et al. (2018). Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay. Journal of Visualized Experiments. [Link]
-
Verheij, E. R., et al. (n.d.). De Novo Lipogenesis using 14C-labeled acetate and Accelerator Mass Spectrometry. TNO Presentation. [Link]
-
Allen, D. K., et al. (2019). Targeting GGTase-I Activates RHOA, Increases Macrophage Reverse Cholesterol Transport, and Reduces Atherosclerosis in Mice. Circulation. [Link]
-
Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart. [Link]
-
Ghavami, S., et al. (2018). Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay. ResearchGate. [Link]
-
Fan, J., et al. (2020). Using 14C-acetate Pulse-chase Labeling to Study Fatty Acid and Glycerolipid Metabolism in Plant Leaves. Bio-protocol. [Link]
-
Alizadeh, J., et al. (2018). Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay. JoVE. [Link]
-
NCBI. (2021). Preparation of mouse liver microsome - Glycoscience Protocols. GlycoPODv2. [Link]
-
Mulas, M. F., et al. (2011). Time course of 14C-acetate incorporated into A) free cholesterol, B) colesterol esters and C) 14C-oleate incorporation into Colesterol Esters... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Prenylation of GTPases Alters Endothelial Barrier Function [mdpi.com]
- 5. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Composition of, and [14C]acetate incorporation into, lipids of rat Sertoli cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tno-pharma.com [tno-pharma.com]
- 13. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay [jove.com]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
Application Note: Chiral & Metabolic Separation of Simvastatin
Abstract
This guide details the chromatographic isolation of Simvastatin (SIM), a semi-synthetic statin, from its active metabolite Simvastatin Hydroxy Acid (SVA) and associated stereoisomers. While Simvastatin is derived from Lovastatin (a fermentation product) and exists as a single enantiomer, the interconversion between the lactone (prodrug) and hydroxy acid (active) forms presents a pseudo-chiral challenge critical for pharmacokinetic (PK) profiling. Furthermore, synthetic impurities and degradation products often manifest as diastereomers requiring high-resolution chiral stationary phases (CSPs). This protocol provides a dual-track approach: a validated LC-MS/MS workflow for biological quantification and a Chiral HPLC method for stereochemical purity analysis.
Introduction & Scientific Rationale
The Chirality & Stability Conundrum
Simvastatin contains seven chiral centers. The therapeutic efficacy relies on the specific stereochemistry of the hexahydronaphthalene ring and the lactone/acid side chain.
-
The Metabolic Switch: Simvastatin (Lactone) is a prodrug.[1] In vivo, it is hydrolyzed by carboxylesterases to Simvastatin Acid (SVA), the potent HMG-CoA reductase inhibitor.
-
The Analytical Challenge: This hydrolysis is reversible and pH-dependent.
-
Acidic pH (< 4): Favors Lactone formation.
-
Basic pH (> 6): Favors Acid formation.[2]
-
Implication: Accurate quantification requires strict pH control during sample preparation to prevent ex vivo interconversion, which would skew PK data.
-
Separation Strategy
-
Bioanalysis (PK/PD): Focuses on resolving SIM from SVA using Reversed-Phase (RP) chromatography with MS detection. The "chiral" aspect here is often a misnomer for separating the distinct structural forms (Lactone vs. Acid).
-
Quality Control (QC): Focuses on separating SIM from potential diastereomeric impurities (e.g., 6'-epimers) using Polysaccharide-based Chiral Stationary Phases (CSPs).
Metabolic Pathway & Interconversion Logic
The following diagram illustrates the reversible hydrolysis and the critical pH zones that dictate stability.
[2][3]
Protocol 1: LC-MS/MS Quantification of SIM & SVA
Application: Pharmacokinetics (Plasma/Urine) Challenge: Preventing ex vivo interconversion during extraction.
Materials & Equipment[1][3][4][5][6][7][8][9]
-
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).
-
Column: C18 Reversed-Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex).
-
Note: While not a "chiral" column, this is the industry standard for separating the lactone/acid forms.
-
-
Internal Standard (IS): Simvastatin-d6 (deuterated).
Step-by-Step Methodology
A. Sample Preparation (Low-Temperature Buffered Extraction)
Rationale: Low temperature and pH 4.5 minimize lactone-acid interconversion.
-
Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature.
-
Buffering: Aliquot 200 µL plasma into a cooled tube. Add 50 µL Ammonium Acetate Buffer (10 mM, pH 4.5) immediately.
-
Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex for 60s.
-
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
-
Reconstitution: Evaporate the supernatant under nitrogen at 35°C (max). Reconstitute in 100 µL Mobile Phase (60:40 ACN:Buffer).
B. Chromatographic Conditions
| Parameter | Setting |
| Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min: 50% B; 0.5-3.0 min: 50%->90% B; 3.0-4.0 min: 90% B |
| Flow Rate | 0.5 mL/min |
| Temp | 35°C |
C. MS/MS Detection (MRM Mode)
-
Simvastatin (Lactone): 419.3 → 199.1 m/z (Positive Mode ESI+)
-
Simvastatin Acid: 437.3 → 303.1 m/z (Negative Mode ESI- or Positive ESI+ depending on source)
-
Expert Tip: SVA ionizes well in Negative mode (COO-), but modern fast-switching sources allow simultaneous Pos/Neg acquisition. If using Positive mode for SVA, look for the [M+H]+ at 437.3.
-
Protocol 2: Chiral Separation of Stereoisomers
Application: Purity Analysis, Synthetic Process Control, Impurity Profiling. Target: Separation of Simvastatin from diastereomers (e.g., epimers at C6 or side chain).
Scientific Basis
Since Simvastatin is semi-synthetic, "enantiomeric" separation usually refers to checking for diastereomeric excess . Polysaccharide-based coated phases (Amylose or Cellulose derivatives) provide the best selectivity for the statin hexahydronaphthalene ring structure.
Materials
-
Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .
-
Why: The amylosic backbone of AD-H forms helical cavities that effectively discriminate the bulky ester side chains of statins.
-
-
Mode: Normal Phase (NP) is preferred for maximum resolution of isomers.
Step-by-Step Methodology
A. Mobile Phase Preparation[1][3][4]
-
Solvent A: n-Hexane (HPLC Grade)
-
Solvent B: Ethanol or Isopropanol (IPA)
-
Modifier: 0.1% Trifluoroacetic acid (TFA) or Diethylamine (DEA).
-
Critical: Use TFA if analyzing the Acid form (SVA) to suppress ionization. Use DEA if analyzing the Lactone (SIM) to prevent peak tailing.
-
B. Isocratic Method (Chiralpak AD-H)
| Parameter | Setting |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 238 nm |
| Temperature | 25°C |
C. Data Interpretation
-
Elution Order: typically, the structural isomers with different spatial orientations at the ester linkage will elute with
. -
Resolution (Rs): Aim for Rs > 2.0 between the Main Peak (Simvastatin) and any impurity peaks.
Experimental Workflow Diagram
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Simvastatin Acid peak area increases over time in autosampler | Hydrolysis of Lactone | Ensure autosampler is cooled to 4°C. Verify sample pH is < 5.0. |
| Broad peaks on Chiral Column | Strong interaction with CSP | Increase alcohol content (Ethanol) in mobile phase. Add 0.1% DEA if tailing occurs. |
| Split peaks in LC-MS | Solvent mismatch | Reconstitute sample in initial mobile phase composition (e.g., 50% ACN) rather than 100% organic. |
| Low Sensitivity for Acid form | Ion suppression | Switch to Negative Mode ESI. Use Ammonium Acetate instead of Formic Acid.[4] |
References
-
Jemal, M., et al. (2000). Simultaneous determination of simvastatin and its hydroxy acid in human plasma by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Carlucci, G., et al. (1992).[4] Simultaneous determination of simvastatin and its hydroxy acid form in human plasma by HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Vignaduzzo, S.E., et al. (2010). Development and validation of a dissolution test for simvastatin and its related substances by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Chiral Technologies. (n.d.). Chiralpak AD-H Application Note for Statins. Link
-
Srinivas, N., et al. (2006). Validated HPLC-MS/MS method for simultaneous determination of simvastatin and simvastatin hydroxy acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for 6'-Carboxy Simvastatin
Welcome to the technical support center for the LC-MS/MS analysis of 6'-Carboxy Simvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following question-and-answer-based sections offer field-proven insights and troubleshooting strategies to ensure robust and reliable results.
Part 1: Foundational Parameter Optimization (FAQs)
This section addresses the essential preliminary questions to establish a solid foundation for your method.
Q1: What are the key physicochemical properties of this compound to consider for LC-MS/MS?
A1: Understanding the molecule's properties is the first step in building a robust method. This compound is a process-related impurity and degradation product of Simvastatin[1]. The addition of a carboxylic acid group significantly alters its properties compared to the parent drug.
Key properties to consider are:
| Property | Value/Characteristic | Implication for LC-MS/MS |
| Molecular Formula | C₂₅H₃₆O₇[2] | Used to calculate the exact mass. |
| Molecular Weight | 448.5 g/mol [2] | Determines the precursor ion m/z. |
| Structure | Contains a carboxylic acid and a lactone ring. | The carboxylic acid makes it suitable for negative ion mode ESI. The overall structure is relatively non-polar, suitable for reversed-phase chromatography. |
| Polarity | More polar than Simvastatin due to the carboxyl group[1][3]. | Affects retention on reversed-phase columns; may require adjustment of mobile phase organic content. |
| XLogP3 | 3.6[2] | Indicates good retention on C18 columns. |
| pKa | (Estimated) ~4-5 for the carboxylic acid. | Mobile phase pH will dictate the ionization state. Keeping the pH > pKa will ensure it is deprotonated and suitable for negative ion mode. |
Q2: Which ionization mode, ESI positive or negative, is optimal for this compound and why?
A2: Electrospray Ionization (ESI) in negative ion mode is strongly recommended.
The rationale is based on chemical principles. The defining feature of this compound is its carboxylic acid group (-COOH). In solution, this group can readily lose a proton (deprotonate) to form a carboxylate anion (-COO⁻). This process is most efficient at a pH above the compound's pKa.
-
Negative Ion Mode ([M-H]⁻): This mode directly detects the deprotonated molecule, which is the most stable and abundant ionic form for a carboxylic acid. This typically results in the highest sensitivity and a strong, clear signal for the precursor ion[4][5].
-
Positive Ion Mode ([M+H]⁺): While the parent drug, Simvastatin (a lactone), ionizes well in positive mode, forcing the acidic this compound to accept a proton is chemically unfavorable and leads to significantly lower sensitivity[4][6].
Therefore, for optimal results, set your mass spectrometer to ESI negative mode.
Q3: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM)?
A3: The goal of MRM is to enhance selectivity and sensitivity by monitoring a specific fragmentation pathway[7]. This involves selecting a precursor ion (the molecule of interest) and one or more product ions (fragments).
-
Precursor Ion Selection: In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻. For this compound (MW = 448.5), the precursor ion to target is m/z 447.2 .
-
Product Ion Selection (MS/MS Fragmentation):
-
To determine the product ions, you must perform a product ion scan (or fragmentation scan) on the precursor ion (m/z 447.2). This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.
-
The fragmentation of statins often involves the loss of the ester side chain and subsequent dehydration[8][9]. While specific fragmentation data for this compound is not readily published, we can predict likely fragmentation patterns based on the structure and known behavior of Simvastatin acid[8].
-
Common neutral losses to look for include the loss of the 2,2-dimethylbutyric acid side chain and water molecules. You will need to optimize the collision energy (CE) for each transition to maximize the signal of the product ions[4].
-
Example Predicted MRM Transitions:
| Precursor Ion (Q1) | Predicted Product Ion (Q3) | Predicted Neutral Loss |
| m/z 447.2 | To be determined experimentally | Loss of side chain, CO₂, H₂O |
| m/z 447.2 | To be determined experimentally | Further fragmentation |
Note: The optimal product ions and collision energies must be determined empirically using your specific instrument.
Part 2: Chromatographic Method Development & Troubleshooting
This section focuses on resolving common liquid chromatography issues.
Q4: I'm seeing poor peak shape (tailing) for this compound. What are the causes and solutions?
A4: Peak tailing is a common issue, especially for acidic compounds. It is often caused by secondary interactions between the analyte and the stationary phase[10].
Primary Cause: Interaction with acidic silanol groups on the silica-based column packing material. At typical mobile phase pHs (e.g., 3-6), some surface silanols (Si-OH) are deprotonated to Si-O⁻, which can interact with any un-ionized analyte, causing tailing.
Solutions:
-
Mobile Phase pH Adjustment:
-
Increase pH: Using a mobile phase with a pH of around 5-6 (using ammonium acetate or ammonium formate) will ensure the this compound is fully deprotonated and less likely to interact with residual silanols. However, be mindful of your column's pH stability.
-
Low pH (Caution): While a very low pH (<3) can suppress silanol ionization, it will also suppress the ionization of your acidic analyte, making it unsuitable for negative mode ESI[11].
-
-
Column Choice:
-
High-Purity Silica Columns: Modern, high-purity (Type B) silica columns have fewer acidic silanol groups and are better suited for analyzing acidic compounds[12].
-
End-Capped Columns: Columns with advanced end-capping (e.g., double end-capping) have fewer accessible silanols, leading to improved peak shape[12].
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particles can offer better peak shape for challenging compounds and extended pH stability.
-
-
Check for Extra-Column Volume: Ensure all tubing is of minimal length and inner diameter, and that all fittings are properly installed to prevent peak broadening[13].
Q5: What type of HPLC/UHPLC column is recommended for this analysis?
A5: A high-quality C18 reversed-phase column is the standard choice for this type of molecule.
Recommended Specifications:
-
Stationary Phase: C18 (L1 packing)
-
Particle Type: High-purity, fully porous or superficially porous particles (SPP). SPP columns can provide higher efficiency and resolution at lower backpressures.
-
Particle Size:
-
UHPLC (<2 µm): For highest resolution and speed. Requires a UHPLC system capable of handling high backpressure.
-
HPLC (2.5-5 µm): Suitable for standard HPLC systems.
-
-
Dimensions: A common starting point is a 2.1 mm x 50-100 mm column[14].
Q6: How can I improve retention if my analyte elutes too early?
A6: If this compound is eluting at or near the void volume, it indicates insufficient interaction with the stationary phase. This can lead to unreliable quantification due to potential matrix effects and poor peak shape[15].
Solutions:
-
Decrease Mobile Phase Strength: Reduce the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. A lower organic content will increase the retention of non-polar compounds on a C18 column.
-
Use a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile in reversed-phase chromatography. Switching from acetonitrile to methanol (or using a mixture) can increase retention.
-
Ensure Proper pH: If the mobile phase pH is too high, it could potentially affect the stationary phase in unintended ways over time. Ensure the pH is within the stable operating range for your column.
Part 3: Mass Spectrometry Troubleshooting
This section provides guidance on resolving common mass spectrometry issues.
Q7: My signal intensity is low. How can I improve sensitivity?
A7: Low sensitivity can stem from various factors, from the ion source to the detector. A systematic approach is key[16].
-
Optimize Ion Source Parameters: These parameters control the efficiency of droplet formation and ion desolvation. Systematically optimize the following[17][18]:
-
Capillary/Spray Voltage: In negative mode, start around -2.5 to -4.0 kV. Too low a voltage results in poor ionization; too high can cause instability.
-
Gas Flow Rates (Nebulizer and Drying Gas): These are critical for desolvation. Higher LC flow rates generally require higher gas flows and temperatures.
-
Source/Drying Gas Temperature: Typically in the range of 250-450°C. This aids in solvent evaporation. Be cautious with thermally labile compounds, though this compound should be relatively stable.
-
Cone/Orifice/Declustering Potential: This voltage helps to desolvate ions and prevent clusters from entering the mass analyzer. It can also induce in-source fragmentation if set too high[19][20].
-
-
Optimize MS/MS Parameters:
-
Collision Energy (CE): Re-optimize the CE for your MRM transitions. The optimal energy is a balance between fragmenting the precursor and maximizing the signal of the product ion.
-
Dwell Time: Ensure the dwell time for each MRM is sufficient to acquire at least 15-20 data points across the chromatographic peak for accurate quantification.
-
-
Check Mobile Phase Composition:
-
Ensure a volatile buffer (e.g., ammonium formate or ammonium acetate) is used. Non-volatile salts like phosphate will contaminate the ion source and suppress the signal.
-
The organic solvent (acetonitrile or methanol) aids in the ESI process. Ensure your gradient elution provides sufficient organic content at the time your analyte elutes.
-
Q8: I'm observing significant ion suppression. What steps can I take to mitigate it?
A8: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte, reducing its signal[21][22]. This is a major challenge in bioanalysis.
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate this compound from the interfering components[23][24].
-
Adjust Gradient: Modify the gradient slope to increase resolution around the analyte's retention time.
-
Use a Higher Efficiency Column: A longer column or one with smaller particles (UHPLC) can improve separation.
-
-
Enhance Sample Preparation: The goal is to remove as much of the matrix as possible before injection[22].
-
Solid-Phase Extraction (SPE): This is highly effective for cleaning up complex samples like plasma. A mixed-mode or polymeric sorbent can be tailored to retain the analyte while washing away interferences.
-
Liquid-Liquid Extraction (LLE): Can also provide a cleaner sample than simple protein precipitation.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard is a deuterated version of the analyte (e.g., this compound-d6)[3][25]. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the effect of suppression can be normalized, leading to accurate quantification[22].
-
Reduce Sample Injection Volume: Injecting less of the sample matrix can reduce the concentration of interfering compounds in the ion source.
Part 4: Protocols & Workflows
Protocol 1: Step-by-Step Guide to Direct Infusion and Compound Optimization
This protocol is for determining the optimal MS parameters for this compound.
-
Prepare a Standard Solution: Make a ~1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 5 mM Ammonium Acetate.
-
Setup Infusion: Use a syringe pump to deliver the standard solution directly to the MS ion source at a flow rate of 5-10 µL/min.
-
Select Ionization Mode: Set the mass spectrometer to ESI Negative mode.
-
Find the Precursor Ion: Perform a full scan (Q1 scan) to find the [M-H]⁻ ion (expected at m/z 447.2).
-
Optimize Source Parameters: While infusing, adjust source parameters (capillary voltage, gas flows, temperatures) one at a time to maximize the signal intensity of m/z 447.2.
-
Find Product Ions: Switch to a product ion scan mode, setting Q1 to isolate m/z 447.2. Ramp the collision energy (e.g., from -5 to -50 V) to observe the fragmentation pattern and identify the most stable and abundant product ions.
-
Optimize MRM Transitions: Create MRM methods for the most promising precursor/product ion pairs. For each transition, perform a collision energy optimization to find the voltage that yields the highest product ion signal.
Workflow Diagram 1: Method Development Strategy
This diagram illustrates the logical flow for developing a new LC-MS/MS method.
Caption: A workflow for systematic LC-MS/MS method development.
Workflow Diagram 2: Troubleshooting Low Sensitivity
This diagram provides a decision tree for diagnosing and resolving low signal intensity issues.
Caption: A troubleshooting decision tree for low MS signal.
References
-
Veeprho. (n.d.). This compound | CAS 114883-30-6. Retrieved from Veeprho Scientific. [Link]
-
Veeprho. (n.d.). This compound-D6 | CAS 1346604-34-9. Retrieved from Veeprho Scientific. [Link]
-
ResearchGate. (n.d.). Chemical structure of simvastatin. [Image]. Retrieved from ResearchGate. [Link]
-
Paszkowska, E., Pietrowska, K., Larsen, S., Fornal, E., & Ciborowski, M. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from SCIEX. [Link]
-
AMSbiopharma. (2025). Optimize LC-MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, D. P., et al. (2011). Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS). Journal of Young Pharmacists, 3(2), 149–155. [Link]
-
Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
-
Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]
-
Ali, A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of AOAC INTERNATIONAL, 106(4), 1013-1019. [Link]
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
ResearchGate. (n.d.). ESI-MS spectra of simvastatin and fragments at MS2. [Image]. Retrieved from ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]
-
Pharmaffiliates. (n.d.). This compound-d6. Retrieved from Pharmaffiliates. [Link]
-
Waters. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Journal of Applied Bioanalysis. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
Agilent. (2020). Don't Lose It: Getting Your Peaks in Shape. [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. [Link]
-
ResearchGate. (2003). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. [Link]
-
AACC. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
-
ResearchGate. (2007). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. [Link]
-
Chromatography Forum. (2016). Interpreting "bad" peak shapes in LC-MS. [Link]
-
Agilent. (n.d.). Optimizing the Agilent Multimode Source. [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. This compound | C25H36O7 | CID 14373154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 5. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 6. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. halocolumns.com [halocolumns.com]
- 14. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpreting "bad" peak shapes in LC-MS - Chromatography Forum [chromforum.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 18. agilent.com [agilent.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 22. longdom.org [longdom.org]
- 23. myadlm.org [myadlm.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Simvastatin & Metabolite Resolution
Ticket ID: SV-RES-001
Subject: Advanced Resolution Strategy for Simvastatin (SV) and Simvastatin Acid (SVA)
The Core Challenge: The Lactone-Acid Equilibrium
User Query: "Why do my Simvastatin peaks tail, split, or change area over time while sitting in the autosampler?"
Technical Insight: Simvastatin is a lactone prodrug.[1] Its primary active metabolite, Simvastatin Acid (SVA), is formed via hydrolysis of the lactone ring. This is not just a biological process; it is a chemical equilibrium driven by pH and temperature .
-
High pH (> 7.0): Rapid, irreversible hydrolysis of Lactone
Acid. -
Low pH (< 3.0): Rapid, reversible lactonization of Acid
Lactone. -
The "Stability Window" (pH 4.0 – 5.0): The rate of interconversion is minimized here [1].
If your chromatography conditions (mobile phase or diluent) drift outside this window, you will observe "on-column" interconversion, leading to peak bridging (plateaus between peaks) or split peaks.
Visualizing the Instability
Figure 1: The pH-dependent equilibrium of Simvastatin.[2] Operating outside the green "Stability Window" causes on-column reaction artifacts.
Troubleshooting Guide: Chromatography & Resolution
Scenario A: "My Lactone and Acid peaks are co-eluting or have poor resolution."
Root Cause:
Simvastatin Acid is an organic acid (pKa
Protocol: The "pH Tuning" Method
| Parameter | Recommendation | Technical Rationale |
| Mobile Phase pH | 4.5 ± 0.1 | Maintains SVA in a semi-ionized state to differentiate it from the neutral Lactone while minimizing hydrolysis [2]. |
| Buffer Choice | Ammonium Acetate (10mM) | Volatile (LC-MS compatible) and buffers well at pH 4.[3]5. Phosphate is acceptable for UV-only but incompatible with MS. |
| Column Temp | 20°C - 25°C | CRITICAL: Do not exceed 30°C. Higher temps accelerate on-column interconversion, destroying resolution. |
| Stationary Phase | C18 (L1) or C8 (L7) | C18 provides maximum retention for the non-polar Lactone. C8 can reduce run time if the Lactone elutes too late. |
Step-by-Step Optimization:
-
Prepare Mobile Phase A: 10mM Ammonium Acetate, adjust to pH 4.5 with dilute Acetic Acid.
-
Prepare Mobile Phase B: 100% Acetonitrile (ACN).
-
Gradient Profile:
-
Start: 60% B (Hold 1 min)
-
Ramp: 60%
90% B over 8 mins. -
Why? SVA elutes early (more polar); Lactone elutes late. A shallow ramp prevents them from merging.
-
Scenario B: "I see 'Ghost Peaks' or the ratio of Acid:Lactone changes during the batch."
Root Cause: This is a Sample Preparation artifact. The drug is reacting in the autosampler vial before injection.
The "Cold-Stabilized" Protocol:
-
Diluent: Do NOT use pure methanol or water. Use Acetonitrile:Buffer (pH 4.[4][3][5]0) (80:20) .[6] The high organic content stabilizes the lactone, and pH 4.0 prevents hydrolysis.
-
Temperature: Set autosampler to 4°C .
-
Verification: Inject a standard at T=0 and T=12 hours. If the Acid peak area increases by >2%, your diluent pH is too high.
Advanced Troubleshooting: LC-MS/MS Specifics
User Query: "I am using LC-MS/MS and my sensitivity for the Acid is poor."
Technical Insight:
Simvastatin (Lactone) ionizes well in Positive Mode (
The Polarity Switching Strategy:
-
Method: If your MS allows, use rapid polarity switching.
-
0–4 min (Acid elution):Negative Mode (Target m/z 435.2 for SVA).
-
4–10 min (Lactone elution):Positive Mode (Target m/z 419.2 for SV).[7]
-
-
Note: If you must use Positive Mode for both, ensure your mobile phase has Ammonium (Ammonium Acetate/Formate) to facilitate
adducts, which are often more stable than protonated molecular ions for statins [3].
Interactive Diagnostic Workflow
Use this decision tree to identify your specific resolution issue.
Figure 2: Diagnostic decision tree for resolving Simvastatin chromatographic anomalies.
Summary of Critical Parameters
| Parameter | Target Value | Impact on Resolution |
| pH | 4.5 | Balances SVA retention vs. stability. |
| Temperature | 25°C | Prevents peak splitting caused by interconversion. |
| Diluent | ACN:Buffer (pH 4) | Prevents "Ghost Peaks" from autosampler hydrolysis. |
| Detection | UV 238nm | Max absorbance for the hexahydronaphthalene ring. |
References
-
Alvarez-Lueje, A. et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of the Chilean Chemical Society.
-
Bhatia, M.S. et al. (2012). Development and Validation of RP-HPLC Method for Quantitative Analysis of Simvastatin. TSI Journals.
-
Wang, L. et al. (2016). Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma. Journal of Chromatography B.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 6'-Carboxy Simvastatin
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide on the synthesis of 6'-Carboxy Simvastatin. As a critical metabolite and process-related impurity of Simvastatin, the controlled synthesis of this molecule is essential for creating analytical standards used in pharmacokinetic studies and for regulatory compliance in drug manufacturing[1]. The journey to synthesize this compound, however, is fraught with specific and significant challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Core Challenges in Synthesis: A Strategic Overview
The synthesis of this compound from its parent compound, Simvastatin, is not a trivial oxidation. The molecule possesses several sensitive functionalities that can compete with the target 6'-methyl group. A successful synthesis hinges on overcoming four primary hurdles: achieving regioselective oxidation, preventing unwanted side reactions, purifying a highly polar product from a non-polar starting material, and unequivocally characterizing the final compound.
Caption: A high-level overview of the four critical challenges in the synthesis workflow.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Part 1: The Oxidation Reaction
Q: My oxidation of the 6'-methyl group is resulting in low yield and a complex mixture of products. What are the likely causes and solutions?
A: This is the most common and formidable challenge. A complex product mixture indicates a lack of selectivity in your oxidation reaction. The Simvastatin molecule has multiple sites susceptible to oxidation, including the allylic protons and the secondary alcohol.
-
Causality: Strong, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid) will aggressively attack multiple sites on the molecule, leading to fragmentation and the formation of by-products like 6-Oxo Simvastatin[2]. The goal is to oxidize a relatively unactivated primary alkyl group, which requires carefully chosen conditions.
-
Troubleshooting & Strategy:
-
Choice of Oxidant: Avoid harsh oxidants. Consider multi-step approaches or milder, more selective reagents. While direct oxidation is difficult, a strategy involving initial functionalization (e.g., radical bromination followed by oxidation) might offer more control, though this adds complexity. For direct oxidation, systems like RuCl₃/NaIO₄ or other catalyzed oxidations under controlled pH could be explored, but require significant optimization.
-
Protecting Groups are Essential: The most robust strategy is to protect other sensitive functional groups before attempting oxidation. The secondary alcohol on the lactone ring is a prime candidate for oxidation. Protecting it as a silyl ether (e.g., TBDMS or TIPS ether) is a standard and effective choice. This prevents its conversion to a ketone and simplifies the subsequent purification and characterization steps[3][4].
-
Reaction Conditions: Monitor your reaction meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-running the reaction can lead to degradation. Maintain strict temperature control, as higher temperatures often reduce selectivity.
-
Q: I'm observing degradation of the core structure. How can I protect the sensitive functional groups?
A: Excellent question. A proactive protecting group strategy is non-negotiable for this synthesis.
-
Expertise-Driven Approach: The key is to shield the nucleophilic and easily oxidized sites.
-
The 4'-Hydroxyl Group: This is the most critical group to protect. As mentioned, tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl) in the presence of a non-nucleophilic base like imidazole provides excellent protection. This reaction is typically high-yielding and the silyl ether is stable to many oxidative conditions but can be easily removed later with a fluoride source (e.g., TBAF) or acid[4].
-
The Lactone Ring: The lactone is highly susceptible to base- and acid-catalyzed hydrolysis[5]. While you can't directly "protect" it in the traditional sense, you must ensure all subsequent reaction conditions (including protection and deprotection of the alcohol) are performed under anhydrous and neutral pH conditions wherever possible.
-
Part 2: Managing Side Reactions
Q: My primary side-product is the hydrolyzed hydroxy acid form of my target molecule. How can I prevent lactone ring opening?
A: This indicates that your reaction or workup conditions are too acidic or basic. The lactone's stability is highly pH-dependent, with hydrolysis increasing significantly in alkaline conditions (pH > 7)[5][6].
-
Causality & Prevention:
-
pH Control: Buffer your reaction mixture if any aqueous reagents are used. During workup, use a mildly acidic aqueous solution (e.g., pH 4-5 phosphate buffer) for any extraction steps. Avoid strong bases like NaOH or KOH entirely.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is a reactant in the hydrolysis.
-
Temperature: Perform reactions at the lowest effective temperature. Hydrolysis rates increase with temperature.
-
Workup Strategy: When extracting your product, work quickly and avoid prolonged exposure to aqueous phases. Ensure your organic solvents are dried thoroughly (e.g., with MgSO₄ or Na₂SO₄) before evaporation.
-
Part 3: Purification Strategies
Q: I'm struggling to separate this compound from unreacted Simvastatin. What purification techniques are most effective?
A: This separation is challenging but achievable due to the significant difference in polarity between the two molecules.
-
The Polarity Principle: The introduction of a carboxylic acid group dramatically increases the polarity of the molecule compared to the relatively non-polar, lipophilic Simvastatin starting material[1][7].
-
Recommended Technique: Chromatography
-
Flash Column Chromatography: This should be your first approach. Use a polar stationary phase like silica gel. You will need a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate and then potentially adding a small amount of methanol or acetic acid to elute your highly polar carboxylic acid product.
-
Preparative HPLC: For achieving the highest purity required for an analytical standard, Reverse-Phase Preparative HPLC is the gold standard. A C18 column is suitable. The unreacted Simvastatin will elute much later than the more polar this compound in a typical water/acetonitrile or water/methanol mobile phase system[8][9].
-
Part 4: Analytical Characterization
Q: What are the key analytical techniques to confirm the successful synthesis and purity of this compound?
A: A multi-faceted approach is required for unambiguous confirmation.
-
Self-Validating System: No single technique is sufficient. You must use a combination of methods to confirm structure and purity.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (LC-MS with a TOF or Orbitrap detector) to confirm the exact mass of your compound. This compound (C₂₅H₃₆O₇) has a molecular weight of 448.5 g/mol , an increase of 30 Da from Simvastatin (C₂₅H₃₈O₅, 418.57 g/mol ) due to the addition of CO₂ and loss of H₂.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is crucial for structural confirmation. In ¹H NMR, you should see the disappearance of the signal for the 6'-methyl protons and the appearance of a new signal for the carboxylic acid proton (typically a broad singlet far downfield, >10 ppm). In ¹³C NMR, look for the appearance of a new carbonyl carbon signal (~170-180 ppm).
-
HPLC/UPLC: An analytical HPLC with a UV or DAD detector is essential for determining purity. A pure sample should show a single, sharp peak. This method, when calibrated, can also be used for quantification[1][8].
-
| Characteristic | Simvastatin | This compound (Predicted) | Rationale for Change |
| Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₃₆O₇ | Oxidation of -CH₃ to -COOH adds two oxygen atoms and removes two hydrogen atoms. |
| Molecular Weight | 418.57 g/mol | 448.55 g/mol | Net addition of 29.98 Da. |
| ¹H NMR Signal | Singlet ~0.9 ppm (3H, 6'-CH₃) | Signal at ~0.9 ppm disappears. New broad singlet >10 ppm (1H, -COOH). | Disappearance of the methyl protons and appearance of the acidic proton. |
| ¹³C NMR Signal | Signal ~15-25 ppm (6'-CH₃) | Signal in alkyl region disappears. New signal ~170-180 ppm (-COOH). | Appearance of the carboxyl carbon. |
| Polarity | Lipophilic / Non-polar | Hydrophilic / Polar | The carboxylic acid group significantly increases polarity. |
| HPLC Retention (RP) | Longer Retention Time | Shorter Retention Time | Increased polarity leads to faster elution from a non-polar (C18) column. |
Validated Experimental Protocol: A Proposed Workflow
The following is a detailed, multi-step protocol grounded in established organic chemistry principles for the synthesis of an analytical standard of this compound.
Caption: A step-by-step workflow for the protected synthesis of this compound.
Step 1: Protection of the 4'-Hydroxyl Group
-
Dissolve Simvastatin (1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude protected product, which can be purified by flash chromatography if necessary.
Step 2: Oxidation of the 6'-Methyl Group
(This step requires significant optimization and should be performed on a small scale first.)
-
Dissolve the protected 4'-TBDMS-Simvastatin (1 eq) in a suitable solvent system for phase-transfer catalysis (e.g., dichloromethane/water).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Cool the mixture to 0 °C and begin vigorous stirring.
-
Slowly add a solution of potassium permanganate (KMnO₄, 3-4 eq) in water over several hours, maintaining the temperature at 0 °C.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is complete when the starting material is consumed, but before significant degradation occurs.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude protected carboxylic acid.
Step 3: Deprotection of the 4'-Hydroxyl Group
-
Dissolve the crude product from Step 2 in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once deprotection is complete, quench with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
Step 4: Purification by Preparative HPLC
-
Dissolve the crude product from Step 3 in a minimal amount of mobile phase (e.g., 50:50 acetonitrile/water).
-
Purify the compound using a preparative reverse-phase C18 column.
-
Use a gradient elution, for example, from 30% to 90% acetonitrile in water (with 0.1% formic acid to ensure the carboxyl group is protonated).
-
Collect fractions corresponding to the desired product peak (which will elute earlier than any remaining starting material).
-
Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred) to yield pure this compound.
References
-
Veeprho. (n.d.). This compound | CAS 114883-30-6. Veeprho. [Link]
-
ResearchGate. (n.d.). Chemical structure of simvastatin. [Link]
-
Álvarez-Lueje, A., et al. (2005). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Journal of the Chilean Chemical Society. [Link]
-
Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences Publishing. [Link]
-
U.S. Environmental Protection Agency. (2012). Presidential Green Chemistry Challenge: 2012 Greener Synthetic Pathways Award. EPA. [Link]
-
Xie, X., et al. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology. [Link]
-
ResearchGate. (2005). (PDF) Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. [Link]
-
Codexis. (2012). An Efficient Biocatalytic Process for Simvastatin Manufacture. [Link]
-
ResearchGate. (2007). (PDF) Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. [Link]
-
Vickers, S., et al. (1990). In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase. Drug Metabolism and Disposition. [Link]
-
Xie, X., et al. (2007). Efficient synthesis of simvastatin by use of whole-cell biocatalysis. PubMed. [Link]
-
Veeprho. (n.d.). This compound-D6 | CAS 1346604-34-9. Veeprho. [Link]
-
Al-Tikriti, Y., et al. (2024). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. PubMed Central. [Link]
- Google Patents. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
Jacobson, J. R., et al. (2008). Endothelial cell barrier protection by simvastatin: GTPase regulation and NADPH oxidase inhibition. PubMed Central. [Link]
-
Ashour, S., & Omar, S. (2020). New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. Semantic Scholar. [Link]
-
Jilma, B., et al. (1998). Effect of simvastatin on the oxidation of native and modified lipoproteins. PubMed. [Link]
-
Punde, A., et al. (2012). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Min, D. (2022). What are the functional groups in simvastatin (Zocor) and pravastatin (Pravachol)? Quora. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of 6'-Carboxy Simvastatin
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 6'-Carboxy Simvastatin. As a key derivative of simvastatin, understanding its stability profile is critical for accurate analytical method development, formulation design, and overall drug development success. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters in the field. We aim to provide not just solutions, but also the underlying scientific principles to empower your research.
A Note on Extrapolation: Direct literature on the degradation pathways of this compound is limited. Therefore, much of the guidance provided is expertly extrapolated from the extensive data available for its parent compound, simvastatin. The core structure, particularly the hydrolyzable lactone ring, is shared between both molecules, making these comparisons scientifically valid and practically useful. We will, however, highlight where the additional 6'-carboxy group may influence behavior.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Stability and Handling
Question 1: My this compound stock solution is showing a new, more polar peak on my HPLC chromatogram after just a day at room temperature. What is happening?
Answer: You are likely observing the hydrolysis of the lactone ring. Like its parent compound, simvastatin, this compound contains a lactone that is susceptible to hydrolysis, opening up to form the corresponding β-hydroxy acid.[1] This hydroxy acid form is significantly more polar, and thus will have a shorter retention time on a typical reversed-phase HPLC column.
-
Causality: The lactone is an ester within a six-membered ring. The presence of trace amounts of water or residual acid/base in your solvent is enough to catalyze this ring-opening reaction, even at room temperature.
-
Expert Advice: Always prepare stock solutions fresh daily in a high-purity, neutral solvent like acetonitrile or methanol. For short-term storage (up to 48 hours), keep solutions refrigerated at 2-8°C.[2] For longer-term storage, store as a dry powder at -20°C, protected from moisture.
Question 2: How does pH affect the stability of this compound in aqueous solutions?
Answer: The stability of the molecule is highly pH-dependent.
-
Alkaline Conditions (pH > 8): Expect rapid and often complete degradation.[3][4] The hydrolysis of the lactone ring is significantly accelerated under basic conditions, leading to the formation of the hydroxy acid salt.[1]
-
Acidic Conditions (pH < 4): The molecule is also unstable in acidic conditions. Acid-catalyzed hydrolysis will open the lactone ring to form the hydroxy acid.[5]
-
Neutral Conditions (pH 6-7.5): While more stable than at pH extremes, hydrolysis still occurs, albeit at a slower rate.[4][6]
The presence of the 6'-carboxy group, with its own pKa, adds another layer of complexity compared to simvastatin, potentially influencing the molecule's overall charge state and susceptibility to pH-driven degradation. Always buffer your aqueous mobile phases and sample diluents appropriately, typically in the pH 4-5 range for optimal stability during analysis.[1]
Section 2: Forced Degradation Studies
Question 3: I am designing a forced degradation study for this compound. What are the key stress conditions I must include?
Answer: A comprehensive forced degradation study is essential for developing a true stability-indicating analytical method.[6] Based on ICH guidelines and the known liabilities of the statin structure, your study must include the following conditions.[6][7]
| Stress Condition | Typical Reagents and Conditions | Primary Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 2-4 hours | Lactone ring opening to form the β-hydroxy acid.[3][5] |
| Base Hydrolysis | 0.1 M NaOH at room temp or 60-80°C for 30 min - 2 hours | Rapid and extensive lactone hydrolysis.[3][8] |
| Oxidation | 3-30% H₂O₂ at room temperature or 60°C for 3-24 hours | Formation of various oxidation products. The double bonds in the hexahydronaphthalene ring system are susceptible.[3][4][5] |
| Thermal | Dry heat at 60-105°C for 24 hours | Dehydration and other potential isomerizations.[3][8][9] |
| Photolytic | Expose to UV light (e.g., 254 nm) and visible light | Generally, simvastatin is relatively stable under photolytic stress, but this must be confirmed.[3][6] |
Self-Validation Principle: The goal of a forced degradation study is to achieve 5-20% degradation of the parent drug. If you see 100% degradation (e.g., in strong base), reduce the stress duration or temperature. If you see no degradation, increase the severity of the condition. This ensures your analytical method has the sensitivity to detect degradants without being overwhelmed.
Question 4: My oxidative stress samples (using H₂O₂) show multiple degradation peaks. Is this normal?
Answer: Yes, this is expected. Simvastatin itself is known to be highly susceptible to oxidative stress, often resulting in numerous degradation products.[3] The complex ring structure of this compound has several sites vulnerable to oxidation. You are likely forming various hydroxylated or epoxidized derivatives. It is critical that your HPLC method can resolve the main peak from these multiple new impurities.
Section 3: Analytical Method Troubleshooting
Question 5: I'm seeing significant peak tailing for the main this compound peak in my reversed-phase HPLC method. How can I fix this?
Answer: Peak tailing for a molecule like this is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Causality 1: Silanol Interactions: The acidic silanol groups (Si-OH) on the surface of C18 silica columns can interact ionically with basic sites on your molecule, or via hydrogen bonding. The carboxylic acid and hydroxy groups on your molecule are prime candidates for these unwanted interactions.[10]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of your mobile phase (e.g., to pH 3-4 with phosphate or formate buffer) will suppress the ionization of the silanol groups, significantly reducing this interaction and improving peak shape.[10]
-
Causality 2: Inadequate Buffering: If your mobile phase buffer is too weak, the pH at the column surface can differ from the bulk mobile phase, leading to inconsistent analyte ionization and tailing.[11]
-
Solution 2: Increase Buffer Strength: Ensure your buffer concentration is adequate, typically in the 10-25 mM range.
-
Causality 3: Column Choice: You may be using a traditional, low-purity silica column (Type A) which has a high concentration of active silanol groups.
-
Solution 3: Use a Modern Column: Switch to a high-purity, end-capped C18 column (Type B) or a column with a different stationary phase (e.g., Phenyl-Hexyl) designed for analyzing polar or acidic compounds.
Question 6: My retention times are drifting from one injection to the next. What's causing this instability?
Answer: Retention time drift is a classic sign that your HPLC system is not fully equilibrated or is experiencing fluctuations.
-
Most Common Cause: Insufficient Equilibration: Before starting your analytical run, you must equilibrate the column with the initial mobile phase for a sufficient time. For isocratic methods, 10-15 column volumes should be adequate. For gradient methods, this is even more critical.
-
Other Causes:
-
Temperature Fluctuations: Ensure you are using a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[11][12]
-
Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump is functioning correctly. If preparing the mobile phase manually, make sure it is well-mixed and degassed. Volatilization of organic solvent can change the mobile phase composition over time, leading to drift.[11]
-
Leaks: Check for any leaks in the system, as this will cause pressure fluctuations and affect the flow rate.
-
Visualized Pathways and Workflows
Predicted Degradation Pathways
Troubleshooting Workflow: HPLC Peak Tailing
Detailed Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines the steps to induce and analyze the degradation of this compound.
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 80°C for 3 hours.[3] Cool to room temperature and neutralize with 1 mL of 0.2 M NaOH. Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 80°C for 2 hours.[3] Cool to room temperature and neutralize with 1 mL of 0.2 M HCl. Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Incubate at 60°C for 14 hours.[3] Dilute with mobile phase to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Place the solid drug powder in a 105°C oven for 4 hours.[3] Allow to cool, then prepare a ~100 µg/mL solution in the mobile phase.
-
Control Sample: Prepare a ~100 µg/mL solution of the unstressed drug in the mobile phase.
-
-
Analysis:
-
Analyze all samples immediately using a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluate the chromatograms for new peaks, peak purity of the parent drug, and calculate the percentage degradation.
-
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for a method capable of separating this compound from its primary degradants. Method optimization will be required.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[13]
References
-
SciSpace. (n.d.). Forced degradation study of statins: a review. Retrieved from [Link]
-
ProQuest. (n.d.). Review on Forced Degradation Study of Statins. Retrieved from [Link]
-
Taylor & Francis Online. (2010). FORCED DEGRADATION STUDIES OF SIMVASTATIN USING MICROEMULSION LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Sawant, S., & Ghante, M. (n.d.). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies of simvastatin using microemulsion liquid chromatography. Retrieved from [Link]
-
CNKI. (n.d.). Degradation of Simvastatin in Tablets Caused by Coating. Retrieved from [Link]
-
Taylor & Francis Online. (2010). FORCED DEGRADATION STUDIES OF SIMVASTATIN USING MICROEMULSION LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
ResearchGate. (2018). Forced degradation study of statins: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. Retrieved from [Link]
-
SPHANIX. (n.d.). Simvastatin | Ultra-performance Liquid Chromatography | Quality-by-design | Stress Degradation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form. Retrieved from [Link]
-
AOAC INTERNATIONAL. (n.d.). Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies. Retrieved from [Link]
-
Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of Simvastatin in Tablets Caused by Coating [journal11.magtechjournal.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.com [phenomenex.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Indicating RP-HPLC Method for Simultaneous Determination of Simvastatin and Ezetimibe from Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for 6'-Carboxy Simvastatin Analysis
Welcome to the technical support center for the analysis of 6'-Carboxy Simvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding mobile phase optimization for the chromatographic analysis of this critical simvastatin impurity.
This compound is a process-related impurity and a degradation product of simvastatin, a widely used lipid-lowering agent.[1] Its increased polarity compared to the parent compound necessitates careful optimization of chromatographic conditions for accurate quantification.[1] This guide will walk you through common challenges and provide scientifically grounded solutions to ensure robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
General Understanding
Q1: Why is the mobile phase composition so critical for the analysis of this compound?
A1: The mobile phase plays a pivotal role in reversed-phase chromatography by influencing the partitioning of the analyte between the stationary phase and the mobile phase. For this compound, which possesses a carboxyl group, the pH of the mobile phase is particularly crucial.[1] The ionization state of this carboxylic acid moiety, dictated by the mobile phase pH, significantly impacts its retention time, peak shape, and overall resolution from simvastatin and other related substances. An un-optimized mobile phase can lead to issues like poor peak symmetry, inadequate retention, or co-elution with other impurities.
Q2: What are the typical starting mobile phase compositions for this compound analysis?
A2: A common starting point for reversed-phase HPLC or UPLC analysis of statins and their impurities involves a mixture of an aqueous buffer and an organic modifier.[2][3] For this compound, a typical mobile phase would consist of:
-
Aqueous Phase: An acidic buffer, such as phosphate or acetate buffer, with a pH in the range of 3.0 to 4.5.[3][4] This ensures that the carboxylic acid group of this compound is protonated, leading to better retention on a C18 column.
-
Organic Modifier: Acetonitrile is a widely used organic modifier due to its low viscosity and UV transparency.[2][3] Methanol can also be used, sometimes in combination with acetonitrile, to fine-tune selectivity.[4][5]
A typical starting gradient might be from a lower to a higher concentration of the organic modifier to elute compounds with a wide range of polarities.
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis and provides a systematic approach to resolving them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q3: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. The primary causes and their solutions are outlined below:
-
Cause: Secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. At mid-range pH, these silanol groups can be ionized and interact with any unprotonated analyte molecules.
-
Solution:
-
Lower the Mobile Phase pH: Adjust the pH of the aqueous component of your mobile phase to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid group of this compound. This ensures complete protonation and minimizes silanol interactions. A pH of around 3.0 is often effective.[3]
-
Use a Modern, End-Capped Column: Employ a high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups, reducing the likelihood of secondary interactions.
-
Add a Competing Base (if necessary): In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can affect column lifetime and is not always compatible with mass spectrometry.
-
Q4: I am observing peak fronting for this compound. What could be the issue?
A4: Peak fronting is less common than tailing but can occur under specific conditions:
-
Cause: Column overload is a frequent cause of fronting. This happens when the concentration of the injected sample is too high for the capacity of the column.
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample and re-inject.
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Dissolving the sample in a much stronger solvent can lead to peak distortion.
-
Issue 2: Inadequate Resolution
Q5: I am struggling to separate this compound from the parent drug, simvastatin. What adjustments can I make to the mobile phase?
A5: Achieving adequate resolution between a parent drug and its closely related impurity is a common method development challenge. Here’s a systematic approach to improve separation:
-
Step 1: Adjust Organic Modifier Percentage:
-
Decrease the organic content in your mobile phase (for isocratic elution) or adjust the gradient slope (for gradient elution). A lower percentage of organic solvent will increase the retention time of both compounds, potentially leading to better separation.
-
-
Step 2: Modify the Mobile Phase pH:
-
Slightly adjusting the pH of the aqueous buffer can alter the ionization and, therefore, the retention of this compound without significantly affecting the less polar simvastatin. Experiment with small pH changes within the acidic range (e.g., from 3.5 to 4.0).
-
-
Step 3: Change the Organic Modifier:
-
If acetonitrile is not providing sufficient resolution, try switching to methanol or using a mixture of acetonitrile and methanol. Different organic modifiers can offer different selectivities for closely eluting compounds.
-
-
Step 4: Consider a Different Stationary Phase:
-
If mobile phase optimization is insufficient, a different column chemistry may be required. A phenyl-hexyl or a polar-embedded phase column can provide alternative selectivity compared to a standard C18 column.
-
Workflow for Mobile Phase Optimization
Caption: A systematic workflow for troubleshooting and optimizing the mobile phase in the analysis of this compound.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
This protocol provides a general guideline for preparing a common mobile phase for this compound analysis.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH2PO4) or similar buffer salt
-
Phosphoric acid (H3PO4) or other suitable acid for pH adjustment
-
0.45 µm solvent filters
Procedure:
-
Prepare the Aqueous Buffer (e.g., 25 mM Phosphate Buffer, pH 3.5):
-
Weigh out the appropriate amount of KH2PO4 to make a 25 mM solution in 1 L of HPLC-grade water.
-
Dissolve the salt completely.
-
Adjust the pH to 3.5 using dropwise addition of phosphoric acid while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm filter to remove any particulate matter.
-
-
Prepare the Mobile Phase Mixture:
-
For an isocratic mobile phase, mix the prepared aqueous buffer and acetonitrile in the desired ratio (e.g., 50:50 v/v).
-
For a gradient elution, place the aqueous buffer in mobile phase line A and acetonitrile in mobile phase line B.
-
-
Degas the Mobile Phase:
-
Degas the prepared mobile phase(s) using an inline degasser, sonication, or helium sparging to prevent the formation of air bubbles in the HPLC system.
-
Data Presentation: Example Mobile Phase Compositions
The following table summarizes some mobile phase compositions reported in the literature for the analysis of simvastatin and related compounds, which can serve as a starting point for method development.
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | Reference |
| 38 mM Phosphate Buffer (pH 4.5) | Acetonitrile | 35:65 | [2] |
| 0.01M KH2PO4 Phosphate Buffer (pH 5.5) | Methanol | 20:80 | [5] |
| Phosphate Buffer (pH 3.0) | Acetonitrile | 50:50 (as part of a gradient) | [3] |
| 28 mM Phosphate Buffer (pH 4.0) | Acetonitrile | 35:65 | [6] |
| Ethanol:Acetonitrile:Water | - | 30:30:40 | [7] |
Advanced Troubleshooting
Issue 3: Analyte Stability in Mobile Phase
Q6: Can this compound or simvastatin degrade in the mobile phase during a long analytical run?
A6: Yes, stability can be a concern, particularly for simvastatin, which is susceptible to hydrolysis.[6][8] The lactone ring of simvastatin can hydrolyze to the corresponding hydroxy acid, especially under neutral or alkaline conditions.
-
To ensure stability:
-
Maintain an acidic pH: Using a mobile phase with a pH between 3 and 5 helps to minimize the hydrolysis of the simvastatin lactone.
-
Freshly Prepare Mobile Phase: It is good practice to prepare the mobile phase fresh daily.
-
Control Temperature: While some methods use elevated column temperatures to improve efficiency, be mindful that higher temperatures can also accelerate degradation.[6]
-
Sample Stability: Keep your prepared samples in an autosampler at a controlled, cool temperature (e.g., 4-10 °C) to minimize degradation over the course of a long sequence.[3][9]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common chromatographic issues encountered during the analysis of this compound.
References
-
This compound | CAS 114883-30-6 - Veeprho. (n.d.). Retrieved from [Link]
-
Development and validation of an HPLC method to be used for simultaneous detection and quantification of different statins after ex vivo skin diffusion studies. (2021). PubMed. Retrieved from [Link]
-
Analysis of Simvastatin using a Simple and Fast High Performance Liquid Chromatography-Ultra Violet Method: Development, Validation and Application in Solubility Studies. (2019). ResearchGate. Retrieved from [Link]
-
HPLC chromatogram simvastatin with its related impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations. (2018). PMC. Retrieved from [Link]
-
Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. (2015). Longdom Publishing. Retrieved from [Link]
-
A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
New Validated Analytical Method for Determination of Simvastatin in Tablet Formulations by RP–HPLC. (2012). Semantic Scholar. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SIMVASTATIN IN PURE AND PHARMACEUTICAL FORMULATIONS. (2012). TSI Journals. Retrieved from [Link]
-
Simvastatin | Ultra-performance Liquid Chromatography | Quality-by-design | Stress Degradation. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
development and validation of rp-hplc method for the estimation of simvastatin in bulk and pharmaceutical dosage form. (2019). ResearchGate. Retrieved from [Link]
-
Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. (2005). ResearchGate. Retrieved from [Link]
-
Chemometrically assisted optimization, development and validation of UPLC method for the analysis of simvastatin. (n.d.). SciSpace. Retrieved from [Link]
-
Stability Study of Simvastatin under Hydrolytic Conditions Assessed by Liquid Chromatography. (2005). AOAC International. Retrieved from [Link]
-
Quality-by-Design Based Development and Validation of Stability Indicating Method by UPLC Method for Impurities of Simvastatin from Drug and Pharmaceutical Dosage Form. (2021). ResearchGate. Retrieved from [Link]
-
Quality-by-Design Based Development and Validation of Stability Indicating Method by UPLC Method for Impurities of Simvastatin from Drug and. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. jocpr.com [jocpr.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of Simvastatin and its 6'-Carboxy Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of hyperlipidemia treatment, Simvastatin stands as a cornerstone therapeutic agent. Administered as an inactive prodrug, its biological activity is contingent on its conversion to the active hydroxy acid form. However, the manufacturing and metabolic pathways of Simvastatin can introduce structural variants, such as 6'-Carboxy Simvastatin. This guide provides a detailed comparison of the biological activities of Simvastatin and its 6'-Carboxy derivative, offering insights into their mechanisms of action, and the experimental methodologies used to characterize them.
The Central Mechanism: HMG-CoA Reductase Inhibition
Simvastatin's primary pharmacological effect is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] This inhibition reduces the endogenous production of cholesterol, a critical factor in managing hypercholesterolemia.[1] Simvastatin itself is a lactone prodrug and is hydrolyzed in vivo to its active open-acid form, Simvastatin acid, which is a potent inhibitor of HMG-CoA reductase.[1]
The mevalonate pathway, which is inhibited by active statins, is responsible for the synthesis of cholesterol and other essential isoprenoids. These isoprenoids are vital for various cellular functions, including protein prenylation, which impacts cell signaling pathways.[2]
Diagram of the Mevalonate Pathway and HMG-CoA Reductase Inhibition
Caption: The HMG-CoA reductase pathway, the target of Simvastatin's active form.
Comparative Profile: Simvastatin vs. This compound
The following table summarizes the key characteristics of these compounds.
| Feature | Simvastatin | Simvastatin Acid | This compound |
| Role | Prodrug | Active Metabolite | Manufacturing Impurity |
| Chemical Formula | C25H38O5 | C25H40O6 | C25H36O7 |
| Molecular Weight | 418.6 g/mol | 436.6 g/mol | 448.5 g/mol |
| Primary Target | - | HMG-CoA Reductase | HMG-CoA Reductase (presumed) |
| HMG-CoA Reductase IC50 | Inactive | ~66 nM[3] | Data not available |
| Known Biological Effects | Administered form, undergoes hydrolysis to active form. | Potent inhibition of cholesterol synthesis.[1] | Characterized as a process-related impurity.[4] |
Pleiotropic Effects of Simvastatin
Beyond its primary cholesterol-lowering effect, Simvastatin is known to exhibit a range of "pleiotropic" effects that are independent of its action on HMG-CoA reductase. These effects contribute to its overall cardiovascular benefits and are an active area of research. These effects are attributed to the reduction of isoprenoid intermediates, which affects various cellular signaling pathways.[2]
Known pleiotropic effects of Simvastatin include:
-
Anti-inflammatory properties: Simvastatin can reduce the production of pro-inflammatory cytokines.[2]
-
Antioxidant effects: It can mitigate oxidative stress within the vasculature.[2]
-
Improved endothelial function: Simvastatin can enhance the production of nitric oxide, a key molecule in maintaining vascular health.[5]
-
Antiproliferative and immunomodulatory effects: It can influence the proliferation and activity of various cell types involved in atherosclerosis.[2]
Currently, there is a lack of publicly available data on the specific pleiotropic effects of this compound, limiting a direct comparison in this regard.
Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay
To quantitatively assess the inhibitory potential of compounds like Simvastatin and its derivatives, an in vitro HMG-CoA reductase activity assay is a standard method. This assay typically measures the rate of NADPH consumption, which is a cofactor in the enzymatic reaction catalyzed by HMG-CoA reductase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HMG-CoA reductase.
Materials:
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer)
-
Test compounds (Simvastatin acid, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound at different dilutions. Include a positive control (a known inhibitor like pravastatin) and a negative control (vehicle only).
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm over time. This reflects the rate of NADPH oxidation.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for an in vitro HMG-CoA reductase inhibition assay.
Conclusion and Future Directions
This guide provides a comparative overview of Simvastatin and its process-related impurity, this compound. While Simvastatin is a well-characterized prodrug that is converted to the potent HMG-CoA reductase inhibitor, Simvastatin acid, the biological activity of this compound is less defined in the public literature. Although it is identified as an HMG-CoA reductase inhibitor, the lack of quantitative data on its potency prevents a direct performance comparison.
Future research should focus on determining the IC50 value of this compound for HMG-CoA reductase inhibition and exploring its potential pleiotropic effects. Such studies would provide a more complete understanding of its biological activity profile and its potential impact as an impurity in Simvastatin formulations. For drug development professionals, this highlights the importance of thorough characterization of all process-related impurities to ensure the safety and efficacy of the final drug product.
References
-
Veeprho. This compound | CAS 114883-30-6. [Link]
- Gattis WA, et al. A review of clinical trials comparing HMG-CoA reductase inhibitors. Pharmacotherapy. 1995;15(2):227-33.
- O'Driscoll G, et al. Pleiotropic Effects of Statins on the Cardiovascular System.
-
Proteopedia. Simvastatin. [Link]
- Liao JK, Laufs U. Pleiotropic effects of statins. Annual Review of Pharmacology and Toxicology. 2005;45:89-118.
- Saeedi Saravi SS, et al. In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Journal of Applied Pharmaceutical Science. 2022;12(01):190-198.
-
Creative BioMart. HMG-CoA Reductase Activity/Inhibitor Screening Kit. [Link]
-
Waters. Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. [Link]
-
Farmacia Journal. ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Simvastatin: Biological Production, Therapeutic Applications and Proposed Alternative Hypothesis for Biosynthesis. [Link]
-
MDPI. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. [Link]
-
Helda - University of Helsinki. Comparison of the effects of statins on HMG-CoA reductase activity. [Link]
- Kavalipati N, et al. Pleiotropic effects of statins. Indian Journal of Endocrinology and Metabolism. 2015;19(5):555-562.
- Szobi A, et al. Pleiotropic Effects of Simvastatin on Some Calcium Regulatory and Myofibrillar Proteins in Ischemic/Reperfused Heart: Causality of Statins Cardioprotection? Current Pharmaceutical Design. 2016;22(42):6451-6458.
- Laane E, et al. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences. 2022;23(3):1213.
- Stancu C, Sima A. Statins: mechanism of action and effects. Journal of Cellular and Molecular Medicine. 2001;5(4):378-387.
- Laane E, et al. IC50 for Atorvastatin, Simvastatin, and Lovastatin in the different Ewing cell lines. Cancers. 2022;14(9):2327.
- Shokeen M, et al. Simvastatin, an HMG-CoA reductase inhibitor, exhibits anti-metastatic and anti-tumorigenic effects in endometrial cancer. Gynecologic Oncology. 2014;134(2):367-374.
- Kavalipati N, et al. Pleiotropic effects of statins. Indian Journal of Endocrinology and Metabolism. 2015;19(5):555-562.
Sources
HMG-CoA Reductase Inhibition Assay: Simvastatin vs. 6'-Carboxy Simvastatin
[1][2]
Executive Summary & Mechanism of Action
This guide compares two distinct chemical entities within the statin family:
-
Simvastatin (SV): A lactone prodrug.[1][2] It is pharmacologically inactive in its native form and requires hydrolysis (opening of the lactone ring) to yield the active
-hydroxy acid.[1][2] -
This compound (6'-COOH-SV): A polar metabolite and process-related impurity (CAS 114883-30-6).[1][2][][4] It results from the oxidation of the 6'-methyl group on the decalin ring system.[1]
Critical Scientific Context:
While Simvastatin requires activation to inhibit HMG-CoA reductase, this compound is structurally distinct.[1][2] The introduction of a carboxyl group at the 6'-position increases polarity and alters the lipophilic interaction with the enzyme's binding pocket.[1] This guide provides the protocol to quantify and compare their inhibitory potentials (
Mevalonate Pathway & Inhibition Logic
The assay measures the inhibition of the conversion of HMG-CoA to Mevalonate, a reaction dependent on NADPH.
Caption: The HMG-CoA reductase pathway.[1][2][][5][6][7][8] Simvastatin must be hydrolyzed to Simvastatin Acid to inhibit the enzyme.[1] this compound enters the assay as a distinct structural analog.
Comparative Profile: Properties & Expectations
| Feature | Simvastatin (Parent) | This compound (Analyte) |
| CAS Number | 79902-63-9 | 114883-30-6 |
| Structure Type | Lactone (Cyclic ester) | Carboxylic Acid Derivative |
| In Vitro Activity | Inactive (Must be hydrolyzed) | Variable (Directly testable) |
| Solubility | Lipophilic (Low in water) | Increased Polarity (Due to -COOH) |
| Role in Assay | Negative Control (Unactivated) / Prodrug | Test Inhibitor / Impurity Standard |
| Key Preparation Step | Alkaline Activation required | Dissolution in buffer/DMSO |
Experimental Protocol: HMG-CoA Reductase Inhibition
Objective: Determine the
Reagents & Equipment[1]
-
Enzyme: Recombinant HMG-CoA Reductase (catalytic domain).[1][2]
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT, 0.1 mM EDTA.[1][2]
-
Detection: Microplate reader capable of kinetic measurement at 340 nm.[1]
Step 1: Compound Preparation (Critical)[1][2]
A. Simvastatin (Activation Required): Simvastatin exists as a lactone.[1][2][] To use it as a positive control, you must convert it to Simvastatin Acid .[1]
-
Dissolve 5 mg Simvastatin in 100 µL Ethanol.
-
Add 150 µL of 0.1 N NaOH.
-
Incubate at 50°C for 2 hours.
-
Neutralize with HCl to pH ~7.2 and dilute to stock concentration (e.g., 10 mM).
B. This compound: This compound likely possesses a free carboxylic acid or exists as a salt.[1][2]
-
Ensure final DMSO concentration in the assay is <5% (ideally <1%) to prevent enzyme denaturation.[1][2]
Step 2: Assay Workflow
Caption: Workflow for preparing and testing Simvastatin and this compound. Note the hydrolysis step required for the parent Simvastatin.[]
Step 3: Execution Details
Data Analysis & Interpretation
Calculate the rate of NADPH oxidation (
Expected Results
-
Activated Simvastatin (SVA): Should exhibit potent inhibition with an
in the low nanomolar range (1–15 nM ).[1][2] This validates the system.[1] -
Native Simvastatin (Lactone): If tested without hydrolysis, should show >1000 nM
(essentially inactive).[1][2] -
This compound:
-
Potency: As an oxidized metabolite/impurity, the addition of the polar carboxyl group at the 6'-position often reduces affinity for the hydrophobic binding pocket of HMGR compared to the parent acid.
-
Interpretation: If
is significantly higher (e.g., micromolar range) than SVA, it confirms that 6'-carboxylation is a deactivation pathway.[1][2] If is comparable, it suggests the metabolite retains pharmacological activity and must be monitored for safety/efficacy contributions.[1][2]
-
References
-
Simvastatin Activation Protocol
-
HMG-CoA Reductase Assay Principles
-
This compound Identity
-
Statin Structure-Activity Relationships
Sources
- 1. Simvastatin - Wikipedia [en.wikipedia.org]
- 2. Active simvastatin | C25H39O6- | CID 40467347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Simvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Polygenic Hypercholesterolemia Medication: Antilipemic agent, HMG-COA Reductase Inhibitors, Antilipemic agent, 2-Azetidinone, Nicotinic Acid, Antilipemic agent, fibric acids, Bile acid sequestrants, PCSK9 Inhibitors [emedicine.medscape.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. The HMG-CoA reductase inhibitor simvastatin activates the protein kinase Akt and promotes angiogenesis in normocholesterolemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C25H36O7 | CID 14373154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Simvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
comparative pharmacokinetics of Simvastatin and 6'-Carboxy Simvastatin
Executive Summary
Simvastatin (SV) is a lipophilic lactone prodrug that requires enzymatic hydrolysis to become active. 6'-Carboxy Simvastatin (6'-COOH-SV) is a downstream, polar metabolite formed via the oxidation of the 6'-methyl group on the naphthalene ring system.
While Simvastatin represents the distribution-optimized delivery vehicle, this compound represents a phase I oxidation product associated with biliary clearance. Understanding the pharmacokinetic (PK) divergence between these two entities is critical for elucidating metabolic stability, clearance pathways, and the "net clinical activity" of statin therapy.
| Feature | Simvastatin (SV) | This compound (6'-COOH-SV) |
| Role | Prodrug (Inactive Lactone) | Phase I Metabolite / Elimination Product |
| Lipophilicity | High (LogP ~4.4) | Low (Polar Anion at physiological pH) |
| Primary Metabolism | Hydrolysis (to Acid) & CYP3A4 Oxidation | Glucuronidation or Biliary Excretion |
| Key Transporter | OATP1B1 (Influx) | MRP2 (Efflux - Biliary) |
Physicochemical and Mechanistic Comparison
Structural Activity Relationship (SAR)
The pharmacological efficacy of Simvastatin relies on the fit of its open-ring acid form into the hydrophobic pocket of HMG-CoA reductase.
-
Simvastatin: Possesses a 6'-methyl group on the decalin ring. This hydrophobic substituent aids in membrane penetration and enzyme binding affinity.
-
This compound: The conversion of the 6'-methyl to a 6'-carboxyl group introduces a negative charge and significant polarity. This modification generally reduces affinity for the hydrophobic binding pocket of HMG-CoA reductase while increasing water solubility to facilitate excretion.
Metabolic Pathway Causality
The formation of this compound is not random; it follows a sequential oxidation cascade mediated primarily by CYP3A4 .
-
Hydroxylation: CYP3A4 inserts oxygen at the 6'-methyl position
6'-Hydroxymethyl Simvastatin . -
Oxidation: Cytosolic alcohol dehydrogenases or further P450 activity oxidizes the alcohol to an aldehyde and finally to the carboxylic acid
This compound .
Pharmacokinetic Profiles
Absorption and Distribution
-
Simvastatin: Exhibits high passive permeability due to its lactone structure. It is rapidly absorbed but undergoes extensive first-pass extraction by the liver (OATP1B1 mediated).
-
This compound: Being highly polar, it has negligible passive membrane permeability. If formed in the intestine (rare), it would not be absorbed. Its presence in systemic circulation indicates hepatic formation and subsequent efflux.
Metabolism and Elimination
-
Simvastatin: Cleared via hydrolysis to Simvastatin Acid (SVA) or CYP3A4 oxidation.
-
This compound: Represents a "terminal" oxidation state for the decalin ring. The presence of the carboxyl group makes it a prime candidate for Phase II conjugation (Glucuronidation) or direct biliary elimination via canalicular efflux transporters (e.g., MRP2).
Comparative Data Summary
| Parameter | Simvastatin | This compound |
| Bioavailability | < 5% (due to extensive first-pass) | N/A (Metabolite) |
| Protein Binding | > 95% | > 98% (Ion trapping effect) |
| Elimination Route | Metabolic Clearance (CYP3A4) | Biliary/Fecal Excretion |
| Half-Life | ~2-3 Hours | Variable (Dependent on biliary flow) |
Experimental Protocols
To objectively compare these compounds or identify 6'-COOH-SV in a biological matrix, the following protocols are validated.
Protocol A: In Vitro Microsomal Stability & Metabolite Profiling
Objective: To generate this compound from Simvastatin and assess the kinetics of formation.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Pre-incubation: Mix 0.5 mg/mL HLM with Buffer at 37°C for 5 mins.
-
Initiation: Add Simvastatin (final conc. 10 µM). Initiate reaction with NADPH.
-
Time-Course: Aliquot samples at 0, 15, 30, 60, and 120 mins.
-
Quenching: Add ice-cold Acetonitrile (containing internal standard, e.g., Lovastatin) in a 3:1 ratio.
-
Centrifugation: 10,000 x g for 10 mins to pellet protein.
-
Analysis: Inject supernatant into LC-MS/MS.
Detection (LC-MS/MS Conditions):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Transition Monitoring (MRM):
-
Simvastatin: m/z 419
199 -
This compound: m/z 449
[Fragment specific to carboxylated ring] (Note: Mass shift of +30 Da from parent corresponds to -CH3 + COOH).
-
Protocol B: Biliary Excretion Analysis (In Vivo Rat Model)
Objective: To confirm 6'-COOH-SV as a biliary clearance product.
-
Surgical Prep: Cannulate the bile duct of anesthetized Sprague-Dawley rats.
-
Dosing: Administer Simvastatin (20 mg/kg, p.o. or i.v.).
-
Collection: Collect bile fractions hourly for 0-6 hours.
-
Processing: Dilute bile 1:10 with methanol.
-
Quantification: Analyze for 6'-COOH-SV using the LC-MS method above. High concentrations in bile vs. plasma confirm active efflux.
Visualizations
Metabolic Pathway Diagram
This diagram illustrates the oxidative cascade converting the lipophilic drug to the polar metabolite.
Caption: Figure 1. Metabolic trajectory of Simvastatin. The 6'-Carboxy metabolite represents a distinct oxidative branch leading to biliary elimination.
Experimental Workflow (Metabolite Profiling)
This diagram outlines the self-validating system for isolating and identifying the metabolite.
Caption: Figure 2. Step-wise protocol for generating and detecting this compound in vitro.
References
-
Vickers, S., et al. (1990). Physiological disposition of HMG-CoA-reductase inhibitors. Drug Metabolism Reviews. Link
-
Prueksaritanont, T., et al. (1997). In vitro metabolism of simvastatin in humans: identification of metabolizing enzymes and effect of the drug on hepatic P450s.[1] Drug Metabolism and Disposition.[2][3][4][5][6][7] Link
-
FDA Clinical Pharmacology Review. (2016). Simvastatin Suspension (NDA 206-679).[2] U.S. Food and Drug Administration. Link
-
Trupp, M., et al. (2012). Metabolomics Reveals Amino Acids Contribute to Variation in Response to Simvastatin Treatment.[8][9][10] PLOS ONE. Link
-
DrugBank Online. Simvastatin: Pharmacology and Metabolism.Link
Sources
- 1. In vitro metabolism of simvastatin in humans [SBT]identification of metabolizing enzymes and effect of the drug on hepatic P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetic comparison of controlled-release and immediate-release oral formulations of simvastatin in healthy Korean subjects: a randomized, open-label, parallel-group, single- and multiple-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetic and tolerability evaluation of two simvastatin 20 mg formulations in healthy Korean male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo biotransformation of simvastatin, an inhibitor of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics Reveals Amino Acids Contribute to Variation in Response to Simvastatin Treatment | PLOS One [journals.plos.org]
A Comparative Guide to the Inter-laboratory Analysis of 6'-Carboxy Simvastatin
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6'-Carboxy Simvastatin, a significant metabolite of Simvastatin. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical techniques, offering insights into their performance, reliability, and suitability for diverse research and clinical applications. This guide is structured to provide not just procedural steps, but a deeper understanding of the scientific principles and rationale behind the selection of each method.
Introduction: The Significance of this compound Analysis
Simvastatin, a widely prescribed lipid-lowering agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound is of particular interest due to its potential contribution to the overall pharmacological and toxicological profile of the parent drug. Accurate and precise quantification of this metabolite in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The inherent challenges in analyzing acidic drug metabolites, such as potential instability and matrix effects, necessitate robust and well-validated analytical methods. This guide aims to provide a critical comparison of the prevalent analytical techniques employed for the analysis of Simvastatin and its acidic metabolites, with a specific focus on the considerations for this compound.
Comparative Analysis of Analytical Methodologies
The quantification of this compound, and its closely related analogue simvastatin acid, in biological fluids is predominantly achieved through chromatographic techniques coupled with various detection methods. The choice of method is often a balance between the required sensitivity, selectivity, sample throughput, and available instrumentation. This section compares the performance of the most commonly employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for bioanalytical studies due to its superior sensitivity, selectivity, and speed.[1][2] The ability to monitor specific precursor-to-product ion transitions for the analyte and its internal standard minimizes interference from endogenous matrix components, leading to highly reliable data.[1]
Key Performance Characteristics of LC-MS/MS Methods:
| Parameter | Typical Performance for Simvastatin Acid | Considerations for this compound |
| Linearity (r²) | > 0.99[3] | Expected to be similar, with a wide dynamic range. |
| Lower Limit of Quantification (LLOQ) | 0.100 - 0.25 ng/mL[1][3] | High sensitivity allows for accurate measurement at low physiological concentrations. |
| Intra-day Precision (%CV) | < 14%[1] | Excellent precision ensures reproducibility within a single analytical run. |
| Inter-day Precision (%CV) | < 10%[1] | High inter-day precision demonstrates the long-term robustness of the method. |
| Accuracy (% Bias) | Within ±15% of nominal values[3] | Crucial for ensuring the trueness of the measured concentrations. |
| Mean Recovery | > 80%[4] | Efficient extraction from complex biological matrices is achievable. |
Causality Behind Experimental Choices in LC-MS/MS:
-
Sample Preparation: The choice between protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is critical. While PP is simpler and faster, LLE and SPE often provide cleaner extracts, reducing matrix effects and improving sensitivity.[5] For acidic metabolites like this compound, LLE with an appropriate organic solvent or SPE with a mixed-mode or anion-exchange sorbent can be highly effective.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. For acidic molecules, the negative ion mode is often preferred as it promotes the formation of deprotonated molecules ([M-H]^-), which can enhance sensitivity.[3]
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[6] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive than LC-MS/MS, HPLC-UV remains a viable and cost-effective option for applications where high sensitivity is not a prerequisite, such as in the analysis of pharmaceutical formulations.[2][7]
Key Performance Characteristics of HPLC-UV Methods:
| Parameter | Typical Performance for Simvastatin | Considerations for this compound |
| Linearity (r²) | > 0.999[7] | Generally excellent linearity over a narrower concentration range compared to LC-MS/MS. |
| Lower Limit of Quantification (LLOQ) | ~20 ng/mL[2] | Significantly higher than LC-MS/MS, limiting its use for low-concentration bioanalytical samples. |
| Intra-day Precision (%CV) | < 2%[8] | Can achieve high precision, particularly at higher concentrations. |
| Inter-day Precision (%CV) | < 2%[8] | Good reproducibility for routine analysis. |
| Accuracy (% Bias) | Within ±5% of nominal values[8] | Can be highly accurate within its linear range. |
| Mean Recovery | > 95%[8] | Efficient extraction is achievable, though matrix interference can be a greater concern. |
Causality Behind Experimental Choices in HPLC-UV:
-
Wavelength Selection: The UV detection wavelength is selected based on the maximum absorbance of the analyte. For simvastatin and its metabolites, this is typically around 238 nm.[9][10]
-
Mobile Phase Composition: The mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good chromatographic separation of the analyte from potential interferences.[7] The pH of the aqueous phase is critical for controlling the retention and peak shape of acidic analytes.
-
Sample Preparation: Due to the lower selectivity of UV detection, a more rigorous sample clean-up is often necessary to minimize co-eluting interferences from the biological matrix.
Inter-laboratory Comparison: A Framework for Method Evaluation
A successful inter-laboratory comparison relies on a well-defined protocol and the use of common reference materials. The precision of the method across different laboratories is a key indicator of its transferability and reliability. Inter-laboratory precision of <20% is generally considered acceptable for bioanalytical methods.[11]
The following diagram illustrates a conceptual workflow for conducting an inter-laboratory comparison study.
Caption: Workflow for an Inter-laboratory Comparison Study.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility of analytical results, detailed and unambiguous experimental protocols are essential. This section provides example protocols for the analysis of simvastatin acid, which can be adapted for this compound.
Protocol 1: LC-MS/MS Method for Simvastatin Acid in Human Plasma
This protocol is based on established methods for the sensitive quantification of simvastatin and its acidic metabolite.[3]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., a stable isotope-labeled analog of this compound).
- Vortex for 10 seconds.
- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
- Vortex for 5 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in negative mode.
- MRM Transitions: Optimized precursor-to-product ion transitions for this compound and its internal standard.
The following diagram illustrates the key steps in the LC-MS/MS workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Based Bioanalytical Method for Estimation of Simvastatin in Rat's Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6'-Carboxy Simvastatin in Biological Matrices: A Methodological Guide
Executive Summary
6'-Carboxy Simvastatin represents a critical downstream metabolite of Simvastatin, formed via the oxidation of the 6'-hydroxymethyl intermediate by CYP3A4/5. Unlike the parent lactone (Simvastatin) or the primary active metabolite (Simvastatin Acid), the 6'-Carboxy derivative possesses unique physicochemical properties—specifically increased polarity and dual-carboxylate functionality—that challenge standard bioanalytical workflows.
This guide provides a technical comparison of this compound analysis across plasma, urine, and microsomal matrices. It contrasts the metabolite’s performance against standard Simvastatin Acid (SVA) workflows, offering optimized protocols to mitigate matrix effects and maximize recovery.
Metabolic Context & Chemical Identity
To accurately analyze this compound, one must understand its formation. It is not the primary hydrolysis product but a secondary oxidative metabolite. This distinction dictates its abundance and stability in various matrices.
Figure 1: Simvastatin Metabolic Pathway (CYP3A4 Mediated)
The following diagram illustrates the oxidative cascade from the parent lactone to the carboxy metabolite.
Caption: Pathway showing the formation of this compound from the active acid form via CYP3A4 oxidation.
Comparative Matrix Analysis
The performance of this compound varies significantly by matrix due to its high polarity and protein-binding characteristics.
Table 1: Analyte Behavior Across Biological Matrices
| Feature | Human Plasma | Urine | Liver Microsomes (HLM) |
| Abundance | Low (< 5% of dose) | High (Primary excretion route for polar metabolites) | Variable (Time-dependent) |
| Protein Binding | High (>95%) | Low | Moderate (Microsomal protein) |
| Matrix Interferences | Phospholipids (Lyso-PC) | Salts, Urea, Creatinine | Cofactors (NADPH) |
| Primary Challenge | Sensitivity (LLOQ requirements) | Ion Suppression | Metabolic Stability |
| Recommended Extraction | Solid Phase Extraction (SPE) | Dilute-and-Shoot or SPE | Protein Precipitation (PPT) |
Performance Analysis vs. Alternatives
When comparing the extraction of This compound against Simvastatin Acid (SVA) , standard Liquid-Liquid Extraction (LLE) protocols often fail for the carboxy metabolite.
-
The Alternative (SVA): SVA is moderately polar (LogP ~4.5). It extracts well with MTBE (Methyl tert-butyl ether) or Ethyl Acetate at pH 4.5.
-
The Product (6'-Carboxy): Due to the additional carboxyl group, the LogP drops significantly. LLE recovery with MTBE is often <50%.
-
Solution: Anion Exchange SPE (MAX) is the superior methodology for the carboxy metabolite.
Validated Experimental Protocols
Protocol A: High-Recovery Extraction from Plasma (SPE Method)
Best for: PK studies requiring high sensitivity (LLOQ < 0.5 ng/mL).
Rationale: Mixed-mode Anion Exchange (MAX) cartridges utilize the dual negative charge of this compound to retain the analyte while washing away neutral lipids and the parent lactone.
-
Sample Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (d6-Simvastatin Acid).
-
Acidification: Add 200 µL 2% Formic Acid (aq). Critical: Lowers pH to ~3 to disrupt protein binding.
-
Conditioning (SPE - MAX 30mg): 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at low vacuum (1 mL/min).
-
Wash 1 (Interference Removal): 1 mL 5% Ammonium Hydroxide (removes neutrals/bases).
-
Wash 2 (Matrix Removal): 1 mL Methanol (removes hydrophobic lipids).
-
Elution: 2 x 250 µL 2% Formic Acid in Methanol . Mechanism: Acidifies the sorbent to neutralize the carboxyl groups, releasing the analyte.
-
Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase.
Protocol B: Rapid Analysis in Urine (Dilute-and-Shoot)
Best for: Renal clearance studies or high-concentration monitoring.
-
Centrifugation: 10,000 x g for 5 mins to remove particulates.
-
Dilution: Dilute 50 µL Urine with 450 µL Mobile Phase A (0.1% Formic Acid in Water).
-
Filtration: 0.2 µm PVDF filter plate (prevents column clogging).
-
Injection: Direct injection (5 µL).
Analytical Workflow Visualization
The following diagram details the decision tree for selecting the correct workflow based on the biological matrix.
Figure 2: Matrix-Dependent Extraction Workflow
Caption: Decision tree for extraction of this compound based on sample matrix complexity.
LC-MS/MS Conditions & Data Interpretation[1][2][3][4][5]
Chromatographic Separation[1][6][7]
-
Column: C18 Fused-Core or HSS T3 (High Strength Silica) is required to retain polar acids.
-
Recommendation: Waters HSS T3, 2.1 x 100mm, 1.8 µm.
-
-
Mobile Phase:
-
Gradient: Start at 10% B (hold 1 min) to retain the carboxy metabolite, ramp to 90% B over 5 mins.
Mass Spectrometry Parameters
Unlike the parent Simvastatin (which requires Positive ESI), This compound must be analyzed in Negative ESI mode due to the carboxylic acid moieties.
| Parameter | Setting | Reason |
| Ionization Mode | ESI Negative (-) | Deprotonation of -COOH groups [M-H]- |
| MRM Transition | Determined by MW | Monitor loss of CO2 or side chain |
| Source Temp | 450°C | Ensure desolvation of aqueous mobile phase |
| Curtain Gas | High (35 psi) | Prevent salt deposits from urine samples |
Troubleshooting: Common Failure Modes
-
Low Recovery in Plasma: Usually caused by insufficient acidification during the SPE load step. The analyte must be protonated (uncharged) to bind to C18, or deprotonated (charged) to bind to Anion Exchange. Correction: Ensure pH matches the SPE mechanism selected.
-
Peak Tailing: Caused by interaction between the carboxyl groups and free silanols on the column. Correction: Use an end-capped column or increase buffer strength (10mM Ammonium Acetate).
-
Lactone Interference: Simvastatin parent can hydrolyze in-source. Correction: Ensure chromatographic separation between the parent (late eluting) and the carboxy metabolite (early eluting).
References
-
Mechanism of CYP3A4 Metabolism: Title: Dietary Modulation of CYP3A4 and Its Impact on Statins.[5] Source: MDPI. URL:[Link]
-
Simvastatin Pharmacokinetics & Pathways: Title: Simvastatin Pathway, Pharmacokinetics.[6][7][8] Source: ClinPGx.[1] URL:[Link]
-
LC-MS Method Development for Statin Acids: Title: Development and Validation of an LC–MS-MS Method for Determination of Simvastatin and Simvastatin Acid in Human Plasma. Source: Journal of Chromatographic Science. URL:[Link]
-
Stability of Simvastatin Metabolites: Title: Stability of simvastatin acid in human plasma samples.[9] Source: ResearchGate.[6] URL:[Link]
Sources
- 1. journals.plos.org [journals.plos.org]
- 2. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Simvastatin in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-medication of statins and CYP3A4 inhibitors before and after introduction of new reimbursement policy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to the Accurate and Precise Quantification of 6'-Carboxy Simvastatin
For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. 6'-Carboxy Simvastatin, a metabolite of Simvastatin, is no exception. Its accurate and precise measurement in various biological matrices is critical for understanding the parent drug's metabolic fate and ensuring the safety and efficacy of new therapeutic entities. This guide provides an in-depth comparison of common analytical methodologies for the quantification of this compound, with a focus on their accuracy and precision, supported by experimental data from studies on structurally related compounds.
The Critical Role of Method Validation in Bioanalysis
Before delving into specific techniques, it is paramount to understand the principles of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability of bioanalytical data.[1][2][3] These guidelines emphasize the importance of evaluating a method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][5]
Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration. Precision describes the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed. For a method to be considered reliable, both accuracy and precision must fall within acceptable limits, typically ±15% (±20% at the lower limit of quantification) of the nominal value.[6]
Quantification Methodologies: A Head-to-Head Comparison
The two most prevalent techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The latter can be further categorized into traditional HPLC-MS/MS and the more recent Ultra-Performance Liquid Chromatography-tandem mass spectrometry (UPLC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique. It relies on the separation of the analyte from the matrix components via a chromatographic column, followed by detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.
Sample Preparation:
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is employed.[7][9]
-
Detection: UV detection is performed at the wavelength of maximum absorbance for the analyte (e.g., 238 nm for simvastatin).[10]
| Parameter | Typical Performance | Source |
| Accuracy (% Recovery) | 98-102% | [10][11] |
| Intra-day Precision (%RSD) | < 2% | [10] |
| Inter-day Precision (%RSD) | < 2% | [10] |
| Lower Limit of Quantification (LLOQ) | µg/mL range | [11] |
Causality Behind Experimental Choices: The choice of a C18 column is based on the non-polar nature of statins, allowing for effective separation from more polar matrix components. Protein precipitation is a simple and effective sample cleanup method for removing the bulk of interfering proteins. The selection of the UV detection wavelength is critical for achieving optimal sensitivity and is determined by the analyte's chromophore.
While HPLC-UV can offer good accuracy and precision for bulk drug analysis and in pharmaceutical formulations, its sensitivity is often insufficient for detecting the low concentrations of metabolites typically found in biological fluids during pharmacokinetic studies.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.[13] This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry.
Sample Preparation (Liquid-Liquid Extraction):
-
Sample Aliquoting: Take a 200 µL aliquot of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 6-Oxo Simvastatin-d6) to correct for matrix effects and variability.[14][15]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate and hexane mixture) and vortex to extract the analyte and internal standard.[12]
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Chromatography: UPLC systems with sub-2 µm particle columns are often used for faster analysis times and better resolution.[6][16]
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier (e.g., ammonium formate or formic acid) is common.[6][13]
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode is typically employed.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.[6]
| Parameter | Typical Performance (LC-MS/MS) | Typical Performance (UPLC-MS/MS) | Source |
| Accuracy (% Bias) | 91.4 - 115.4% | 87 - 114% | [6][17] |
| Intra-day Precision (%RSD) | 6.0 - 12.9% | 3 - 13% | [6][17] |
| Inter-day Precision (%RSD) | 6.0 - 12.9% | 3 - 13% | [6][17] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.25 ng/mL | 0.25 - 0.4 ng/mL | [12][16][17] |
Causality Behind Experimental Choices: Liquid-liquid extraction is often preferred over protein precipitation for LC-MS/MS as it provides a cleaner sample, reducing matrix effects that can suppress or enhance the analyte signal. The use of a stable isotope-labeled internal standard is crucial for compensating for any variability during sample preparation and ionization. MRM detection provides a high degree of selectivity by monitoring a specific fragmentation pattern for the analyte, effectively filtering out background noise.
The move from traditional HPLC to UPLC allows for the use of smaller column particles, which results in sharper peaks, improved resolution, and significantly shorter run times without compromising the quality of the separation.[16]
Visualizing the Workflow: A Comparative Diagram
Sources
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. iajpr.com [iajpr.com]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
- 11. A Fast and Validated Reversed-Phase HPLC Method for Simultaneous Determination of Simvastatin, Atorvastatin, Telmisartan and Irbesartan in Bulk Drugs and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scielo.br [scielo.br]
- 17. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Establishing the Limit of Detection for 6'-Carboxy Simvastatin
Executive Summary
In the pharmacokinetics (PK) and stability profiling of Simvastatin, the identification and quantification of minor metabolites and degradation products are critical for regulatory compliance (ICH Q3B, FDA M10). 6'-Carboxy Simvastatin —a polar oxidation product formed via the oxidation of the 6'-methyl group—presents a unique bioanalytical challenge due to its low abundance in plasma and potential formation during storage.
This guide provides an objective technical comparison of detection methodologies, establishing the High-Sensitivity LC-MS/MS (SRM Mode) as the superior approach for establishing a Limit of Detection (LOD) in the sub-nanogram/mL range. We compare this "Gold Standard" against Traditional HPLC-UV and High-Resolution Mass Spectrometry (HRMS), providing a validated workflow to define, optimize, and verify the LOD.
Technical Context & Analyte Profile
Simvastatin is a lactone prodrug hydrolyzed to Simvastatin Acid (SVA). However, oxidative pathways (mediated by CYP3A4/5 or environmental degradation) can oxidize the 6'-methyl group on the hexahydronaphthalene ring to a carboxyl group, forming This compound .
-
Analyte: this compound
-
Molecular Challenge: Increased polarity compared to parent Simvastatin; potential interference from isobaric hydroxylated metabolites.
-
Target LOD: < 0.1 ng/mL (Bioanalysis) vs. < 0.05% (Impurity Profiling).
Metabolic & Degradation Pathway
The following diagram illustrates the formation context of this compound to justify the need for high-specificity detection.
Figure 1: Formation pathway of this compound.[1] The target analyte arises from direct oxidation, requiring separation from the active acid form.
Comparative Methodology: Selecting the Detection System
To establish a robust LOD, one must select a detection mechanism capable of distinguishing the signal from baseline noise at trace levels.[2]
Table 1: Performance Comparison of Detection Platforms
| Feature | Method A: LC-MS/MS (SRM) (Recommended) | Method B: HPLC-UV (Traditional) | Method C: HRMS (Orbitrap/Q-TOF) |
| Primary Utility | Trace Quantitation (PK/Bioanalysis) | Purity/Stability (QC Release) | Unknown ID / Metabolite Screening |
| LOD Capability | 0.01 – 0.05 ng/mL | 10 – 50 ng/mL | 0.1 – 0.5 ng/mL |
| Selectivity | High (Mass Transitions) | Low (Retention Time only) | Very High (Exact Mass) |
| Throughput | High (2-5 min run time) | Low (15-30 min run time) | Medium |
| Limitations | Matrix effects (Ion suppression) | Low sensitivity for metabolites | Lower absolute sensitivity than Triple Quad |
Expert Insight: While HPLC-UV is sufficient for detecting impurities in bulk drug substances (where limits are ~0.05%), it fails in plasma bioanalysis where this compound exists at picogram levels. LC-MS/MS in Selected Reaction Monitoring (SRM) mode is the mandatory choice for establishing a biologically relevant LOD.
Experimental Protocol: Establishing the LOD
This protocol focuses on Method A (LC-MS/MS) , as it is the only viable method for sensitive detection.
Phase 1: Sample Preparation (The Foundation of Sensitivity)
Direct protein precipitation (PPT) often leaves too much matrix interference, elevating the noise floor and harming LOD. Solid Phase Extraction (SPE) is recommended.
-
Matrix: Human Plasma (200 µL).
-
Internal Standard: Add 20 µL of This compound-D6 (deuterated analog) to correct for ionization variability.
-
Extraction:
Phase 2: Chromatographic & MS Conditions[5]
-
Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
MS Mode: ESI Positive, SRM.
-
Note: Simvastatin ionizes well in positive mode (
). This compound will likely follow suit.
-
Phase 3: LOD Determination Workflow
Do not rely on a single injection. Follow the FDA M10 and ICH Q2(R1) approach.
Figure 2: Iterative workflow for empirically determining LOD and LOQ.
Step-by-Step Calculation:
-
Signal-to-Noise (S/N) Method:
-
Inject blank matrix (n=6) to establish baseline noise (
). -
Inject low-concentration samples. Measure peak height (
). -
LOD Definition: Concentration where
.[4] -
LLOQ Definition: Concentration where
AND Precision (CV) .
-
-
Standard Deviation of Intercept Method (Statistical):
-
Construct a calibration curve in the low range (e.g., 0.01 to 0.5 ng/mL).
-
Calculate the standard deviation of the y-intercepts (
) and the slope ( ).
-
Data Presentation: Expected Results
When validating this compound, your data should be tabulated as follows to demonstrate method robustness.
Table 2: Typical Validation Data for Statin Metabolites (LC-MS/MS)
| Parameter | Acceptance Criteria (FDA M10) | Expected Performance (Optimized) |
| LOD (S/N = 3) | N/A (Qualitative) | 0.02 ng/mL |
| LLOQ (S/N = 10) | Accuracy 80-120%, CV < 20% | 0.05 - 0.10 ng/mL |
| Linearity ( | > 0.99 | > 0.995 |
| Recovery | Consistent across range | > 85% (using SPE) |
| Matrix Effect | Assess suppression | < 15% suppression |
Critical Note on Causality: If your LOD is poor (> 0.5 ng/mL), the cause is likely ion suppression from phospholipids in the plasma. Switch from Protein Precipitation to Solid Phase Extraction (SPE) or use a Phospholipid Removal Plate to clean the background noise.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Vignoli, A., et al. (2022). Metabolite Signature of Simvastatin Treatment Involves Multiple Metabolic Pathways. PMC. [Link]
- Jemal, M., et al. (2000). LC-MS/MS determination of statins in biological fluids. Journal of Chromatography B.
Sources
- 1. veeprho.com [veeprho.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling and Disposal of 6'-Carboxy Simvastatin
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6'-Carboxy Simvastatin. This document is structured to deliver immediate, actionable intelligence for the safe handling and disposal of this potent pharmaceutical compound.
Hazard Identification and Risk Assessment: Understanding the Compound
Simvastatin, the parent compound, is classified as a potent pharmaceutical ingredient. Occupational exposure can occur through inhalation and skin contact.[3] It may cause skin irritation and damage to organs through prolonged or repeated exposure.[4] Due to its pharmacological activity, it is also suspected of damaging fertility or the unborn child.[5] Given these risks, stringent control measures are necessary to minimize exposure.
Occupational Exposure Limits (OELs) for Simvastatin
A key metric in assessing risk is the Occupational Exposure Limit (OEL), which dictates the maximum permissible airborne concentration of a substance. For Simvastatin, the OEL is established to ensure worker safety.
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 25 µg/m³ (OEB 3) | Internal |
| Wipe Limit | 250 µ g/100 cm² | Internal |
Source: Organon Safety Data Sheet[6]
These values underscore the high potency of the compound and the need for robust containment and personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a risk assessment that considers the potential for dust generation and accidental contact.[6][7]
Core PPE Requirements:
-
Respiratory Protection: Due to the risk of inhaling airborne particles, a NIOSH-approved respirator is mandatory. For weighing and handling small quantities, a half-mask respirator with P100 filters may be sufficient. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[8][9]
-
Eye Protection: Chemical safety goggles are required to protect against splashes and airborne particles.[7]
-
Hand Protection: Double-gloving with nitrile gloves is essential. The outer glove should be changed immediately upon contamination.[8] Select gloves that have been tested against relevant standards (e.g., EN 374 in Europe, F739 in the US).[10]
-
Body Protection: A disposable, low-linting coverall, such as those made from Tyvek®, provides excellent protection against particulate matter.[11] Ensure the coverall has elasticated cuffs and ankles for a secure fit.
-
Foot Protection: Disposable shoe covers should be worn over laboratory shoes.
PPE Donning and Doffing Workflow
Proper donning and doffing procedures are crucial to prevent contamination. The following workflow should be strictly adhered to.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Safe Handling Procedures
All handling of this compound should occur within a designated area with restricted access. Engineering controls are the primary method for exposure reduction.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Use anti-static weigh boats and tools to minimize dust generation.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep containers closed when not in use.[6]
-
-
Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
-
Follow the prescribed PPE doffing procedure.
-
Disposal Plan: Managing Chemical Waste
A comprehensive waste management plan is essential to prevent environmental contamination and ensure regulatory compliance.[12][13]
Waste Segregation and Storage:
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, bench paper, and disposable PPE, must be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[14]
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[14]
All waste containers should be stored in a designated satellite accumulation area within the laboratory, away from general traffic.[15]
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Chemical Waste Disposal Workflow
Decontamination and Spill Response
In the event of a spill, immediately evacuate the area and alert laboratory personnel. Only trained individuals with appropriate PPE should perform the cleanup.
-
Small Spills: For small spills of solid material, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container.
-
Liquid Spills: For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and collect it in a hazardous waste container.
-
Decontamination: Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[4] If the person is conscious, rinse their mouth with water and seek immediate medical attention.
References
-
Carl ROTH. (2025). Safety Data Sheet: Simvastatin. Retrieved from [Link]
-
Organon. (2019). Simvastatin Formulation Safety Data Sheet. Retrieved from [Link]
-
Veeprho. This compound-D6 | CAS 1346604-34-9. Retrieved from [Link]
-
IPS. Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Siegfried. (2023). Safety first: Considerations when formulating high potency compounds. Retrieved from [Link]
-
Bio-Connect. (2014). Simvastatin SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Simvastatin. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
3M. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Federal Register. (2023). Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Respirex International. Pharmaceutical PPE. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH List of Hazardous Drugs in Healthcare Settings, 2020. Retrieved from [Link]
-
3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 3. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. organon.com [organon.com]
- 7. 3m.com [3m.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. 3mindia.in [3mindia.in]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
